Methyl N-methylglycinate hydrochloride
Description
The exact mass of the compound Sarcosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZMRJBVCVYVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5473-12-1 (Parent) | |
| Record name | Sarcosine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065518 | |
| Record name | Methyl N-methylaminoacetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-93-0 | |
| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcosine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl N-methylaminoacetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-methylaminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPW7YYP04F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological context of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). It is intended to be a foundational resource for professionals engaged in chemical research and pharmaceutical development.
Core Properties
This compound is the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine).[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and in peptide synthesis.[2] Its stability as a hydrochloride salt makes it a preferred form over the free ester, which is prone to polymerization.[1]
Chemical and Physical Data
The fundamental physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Formula
| Property | Value | Source |
| CAS Number | 13515-93-0 | [2][3][4][5][6] |
| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | [2][3][5][7] |
| Molecular Weight | 139.58 g/mol | [3][5][7] |
| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [5][7] |
| Synonyms | Sarcosine methyl ester hydrochloride, N-Methylglycine methyl ester hydrochloride, H-Sar-OMe·HCl, Methyl sarcosinate hydrochloride | [2][7][8] |
| InChI Key | HQZMRJBVCVYVQA-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CNCC(=O)OC.Cl | [5] |
Table 2: Physical Properties and Specifications
| Property | Value | Source |
| Appearance | White to off-white/cream crystalline powder | [2][3][4][5][6] |
| Melting Point | 113-123 °C | [2][4][9][10] |
| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4][5][10] |
| Purity | ≥97% | [2][6] |
| Storage | Store at 0-8 °C. For long-term storage as a powder, -20°C is recommended. | [2][3] |
| Hygroscopicity | Hygroscopic | [11] |
Experimental Protocols
Synthesis Methodologies
Several methods for the synthesis of amino acid methyl ester hydrochlorides are reported in the literature. These can be adapted for this compound.
Protocol 1: Synthesis from N-Boc Protected Precursor [4]
This protocol involves the deprotection of a tert-butoxycarbonyl (Boc)-protected sarcosine methyl ester using hydrochloric acid.
-
Dissolution: Dissolve methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (1 mmol) in dichloromethane (2 mL).
-
Acidification: Cool the solution to 0 °C. Slowly add a 3.3 M solution of HCl in dioxane (5 mL).
-
Reaction: Allow the reaction mixture to warm to 20 °C and continue stirring for 1 hour.
-
Isolation: Monitor the reaction for completion. Upon completion, remove the solvent by distillation under reduced pressure.
-
Crystallization: Add anhydrous ether to the residue and stir to promote the formation of crystalline product. The resulting solid is collected as this compound.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) [12]
This is a general and efficient one-pot method for the esterification of amino acids.
-
Reactant Setup: In a round-bottom flask, place the starting amino acid, N-methylglycine (sarcosine) (0.1 mol).
-
Silylation: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.
-
Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.
-
Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the final product, this compound.
Caption: A generalized workflow for the synthesis of this compound.
Purification and Analysis
Purification: For products that are less crystalline or highly hygroscopic, purification can be achieved via silica gel column chromatography or gel filtration, followed by lyophilization to obtain a pure product.[4]
Analysis:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product.[2]
-
Assay: The percentage assay can be determined by non-aqueous acid-base titration.[6]
Biological Context and Applications
This compound is a derivative of sarcosine, a naturally occurring amino acid that acts as a neuromodulator.[5] Its biological significance is primarily understood through its relationship with the glycine system and the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and memory function.
Sarcosine itself is an inhibitor of the glycine transporter type 1 (GlyT1), which increases the concentration of glycine in the synaptic cleft. Glycine is a co-agonist at the NMDA receptor, meaning it must bind to the receptor along with glutamate to activate it. By increasing synaptic glycine levels, sarcosine and its derivatives can enhance NMDA receptor function.[5] This modulation has led to research into their potential therapeutic applications for neurological and psychiatric disorders.
Key Research Applications:
-
Neuroscience Research: The compound is used as a tool to study neurotransmitter systems, particularly the role of glycine and its modulation of NMDA receptors.[2][5]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drugs, especially those targeting mental health conditions like schizophrenia and depression, where NMDA receptor hypofunction is implicated.[2][5]
-
Peptide Synthesis: It is a suitable reagent for use in solution-phase peptide synthesis.[4]
Caption: Logical diagram of the compound's link to NMDA receptor modulation via Sarcosine.
Safety and Handling
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9][11]
Table 3: GHS Hazard Information
| Hazard Code | Description | Class | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral | [7] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [7][11] |
| H318/H319 | Causes serious eye damage/irritation | Serious eye damage/eye irritation | [7][11] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | [7][11] |
Handling Recommendations:
-
Use in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust.[11]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[11]
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]
- 5. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 6. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Sarcosine methyl ester hydrochloride [chembk.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methyl N-methylglycinate hydrochloride CAS number
An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No: 13515-93-0), a key derivative of the amino acid sarcosine. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.
Core Properties and Data
This compound, also known as Sarcosine methyl ester hydrochloride, is a water-soluble, white to light brown crystalline solid.[1][2] It serves as an important building block in organic synthesis, particularly in peptide chemistry and the development of novel pharmaceutical agents.[3] Its hydrochloride salt form ensures greater stability compared to the free ester, which is prone to polymerization.[4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 13515-93-0 | [1][5][6] |
| Molecular Formula | C₄H₁₀ClNO₂ | [2][5][6] |
| Molecular Weight | 139.58 g/mol | [1][5][6] |
| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [6] |
| Synonyms | Sarcosine methyl ester hydrochloride, Methyl N-methylaminoacetate hydrochloride, H-Sar-OMe·HCl | [1][6] |
| Appearance | White to light brown crystals | [2] |
| Melting Point | 105-119 °C | [1][2] |
| Solubility | Soluble in water | [2] |
Experimental Protocols
The synthesis of amino acid methyl ester hydrochlorides can be achieved through various methods, including the use of thionyl chloride, gaseous hydrochloric acid, or trimethylsilyl chloride (TMSCl) in methanol.[7][8] The TMSCl method is presented here as a convenient and efficient procedure performed at room temperature.
General Protocol for Synthesis via TMSCl/Methanol Esterification
This protocol describes a general and efficient method for the esterification of an amino acid to its corresponding methyl ester hydrochloride, a procedure directly applicable to the synthesis of this compound from N-methylglycine (sarcosine).[7]
Materials:
-
N-methylglycine (Sarcosine)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place the starting amino acid, N-methylglycine (1.0 equivalent).
-
Addition of TMSCl: Under stirring, slowly add freshly distilled trimethylsilyl chloride (2.0 equivalents) to the flask.
-
Addition of Methanol: Add anhydrous methanol (e.g., ~100 mL for 0.1 mol of amino acid) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The resulting solid is the desired product, this compound. The yield is typically good to excellent.[7]
Visualized Workflows and Pathways
Diagrams created using the Graphviz DOT language provide clear visualizations of experimental and logical workflows.
Caption: General workflow for the synthesis of this compound.
This compound is a valuable intermediate for further chemical modification. A common reaction is the protection of the secondary amine, for example, with a Boc group, preparing it for peptide coupling or other synthetic transformations.[9]
Caption: Workflow for N-Boc protection, a common subsequent reaction.
References
- 1. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). This document is intended to be a valuable resource for professionals in research, and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the methyl ester of N-methylglycine (sarcosine). Its chemical structure is characterized by a central glycine backbone with a methyl group on the nitrogen atom and a methyl ester at the carboxyl terminus. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.
Chemical Structure:
Key Identifiers and Physicochemical Properties:
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [1] |
| Synonyms | Sarcosine methyl ester hydrochloride, Methyl N-methylaminoacetate hydrochloride | [1] |
| Molecular Formula | C4H10ClNO2 | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| CAS Number | 13515-93-0 | [1] |
| SMILES | CNCC(=O)OC.Cl | [1] |
| Melting Point | 113-123 °C | |
| Solubility | Soluble in water | |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides, including this compound, involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. A particularly mild and effective method utilizes trimethylchlorosilane (TMSCl) in methanol.[2]
Experimental Protocol: General Procedure for Esterification using Trimethylchlorosilane
This protocol is a general method that can be adapted for the synthesis of this compound from N-methylglycine (sarcosine).
Materials:
-
N-methylglycine (Sarcosine)
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing N-methylglycine (1.0 equivalent) in anhydrous methanol, slowly add trimethylchlorosilane (2.0 equivalents) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| O-CH₃ (Ester) | 3.7 - 3.8 | Singlet |
| CH₂ (Methylene) | 3.5 - 3.7 | Singlet |
| N-CH₃ (N-Methyl) | 2.7 - 2.9 | Singlet |
| N-H (Amine) | Broad signal, variable | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Carbonyl) | 168 - 172 |
| O-C H₃ (Ester) | 52 - 54 |
| C H₂ (Methylene) | 48 - 52 |
| N-C H₃ (N-Methyl) | 34 - 36 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium salt) | 3100 - 2800 | Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | 1750 - 1735 | Strong |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| N-H Bend | 1600 - 1500 | Medium |
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the known chemical structure of the compound. The following diagram illustrates this relationship for this compound.
References
An In-Depth Technical Guide to Methyl N-Methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). This compound serves as a crucial building block and intermediate in various chemical syntheses, particularly in the fields of peptide synthesis and pharmaceutical development. Its structural similarity to glycine and sarcosine allows it to be a valuable tool in modulating biological pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound.
Core Properties and Data
This compound is a white, water-soluble solid.[1][2] The hydrochloride salt form enhances its stability, making it less prone to polymerization compared to its free base form.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 139.58 g/mol | [3] |
| Molecular Formula | C4H10ClNO2 | [3] |
| Appearance | White solid | [1][2] |
| Melting Point | 175-176 °C | [1] |
| SMILES | CNCC(=O)OC.Cl | [3] |
| InChI Key | HQZMRJBVCVYVQA-UHFFFAOYSA-N | [3] |
| CAS Number | 13515-93-0 | [3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One well-documented procedure involves the use of hydrogen chloride gas.
Protocol: Esterification of Sarcosine using Methanol and Hydrogen Chloride Gas
This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.[4][5][6]
Materials:
-
Sarcosine (N-methylglycine)
-
Anhydrous Methanol
-
Hydrogen Chloride (HCl) gas
-
Reaction flask (round-bottom) equipped with a magnetic stirrer and a gas inlet tube
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Ether (for washing)
Procedure:
-
In a clean, dry round-bottom flask, suspend sarcosine in anhydrous methanol. The molar ratio of methanol to sarcosine should be in excess, typically around 10:1.
-
Cool the suspension in an ice bath to manage the exothermic reaction that will follow.
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension. Continue the introduction of HCl gas until the sarcosine is completely dissolved.
-
Once all the solid has dissolved, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), concentrate the reaction mixture using a rotary evaporator to remove the excess methanol and HCl.
-
The resulting crude product, this compound, can be purified by recrystallization. This is often achieved by dissolving the crude product in a minimal amount of hot methanol and then precipitating it by the addition of a non-polar solvent like ether.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ether to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
Applications in Research and Drug Development
Peptide Synthesis
This compound is a key reagent in peptide synthesis. The incorporation of N-methylated amino acids, such as N-methylglycine, into peptide chains can significantly enhance the therapeutic properties of the resulting peptides.[7][8] N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation, improve membrane permeability, and influence the peptide's conformation, which can be critical for its biological activity.[7]
The general workflow for incorporating an N-methylated amino acid into a peptide chain using solid-phase peptide synthesis (SPPS) is outlined below.
Modulation of NMDA Receptor Signaling
The parent compound of methyl N-methylglycinate, sarcosine, is a known glycine transporter 1 (GlyT1) inhibitor and a co-agonist at the glycine binding site of the NMDA receptor.[9][10] By inhibiting the reuptake of glycine, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function.[11] This mechanism is of significant interest in the development of therapeutics for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[10] While this compound is primarily a synthetic intermediate, its biological relevance is intrinsically linked to the activity of sarcosine.
Conclusion
This compound is a versatile and valuable chemical entity for researchers and professionals in drug development and peptide synthesis. Its straightforward synthesis and the advantageous properties it imparts to peptides make it a frequently utilized building block. Furthermore, its relationship to sarcosine and the modulation of the NMDA receptor pathway highlights its relevance in the ongoing search for novel therapeutics for central nervous system disorders. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this important compound.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]
- 11. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl N-methylglycinate hydrochloride, a key intermediate in various chemical and pharmaceutical applications, notably as a precursor in the synthesis of creatine.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols. Additionally, logical workflows and synthesis pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Core Synthesis Pathways
This compound, also known as sarcosine methyl ester hydrochloride, is most commonly synthesized through the esterification of N-methylglycine (sarcosine). Several methods have been established, each with distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The primary approaches involve the use of thionyl chloride, trimethylchlorosilane (TMSCl), or direct acid catalysis with hydrogen chloride or sulfuric acid. An alternative pathway begins with glycine, the parent amino acid.[3]
Comparative Analysis of Synthesis Methods
The choice of synthetic route often depends on factors such as available equipment, desired purity, and scale of production. The following tables summarize quantitative data from various reported methods to aid in the selection of the most appropriate protocol.
Table 1: Synthesis of this compound from N-Methylglycine (Sarcosine)
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride | N-methylglycine, Thionyl chloride | Methanol | 0 to reflux | 30 min, then 6h reflux | Quantitative | [4] |
| Trimethylchlorosilane | N-methylglycine, Trimethylchlorosilane | Methanol | Room Temperature | 12-24 h | Good to Excellent | [5] |
| Hydrogen Chloride | N-methylglycine, HCl (gas) | Methanol | 0 to 18h stir | 18 h | 99 | [6] |
| Sulfuric Acid | N-methylglycine, Concentrated H₂SO₄ | Methanol | Reflux | 8 h | 85-90 | [7] |
Table 2: Synthesis from Glycine
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrogen Chloride (Continuous) | Glycine, HCl (gas) | Methanol | <40 to 55-60 | Continuous | >93 | [8] |
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthesis methods cited.
Method 1: Esterification of N-Methylglycine using Thionyl Chloride
This method is a widely used laboratory-scale procedure that typically affords high yields. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.
Procedure:
-
Suspend N-methylglycine (sarcosine) (0.40 mol) in methanol (350 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.40 mol) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Following the stirring at room temperature, heat the mixture to reflux and maintain for 6 hours.
-
Upon completion, concentrate the solution under reduced pressure to obtain the crude product.
-
The resulting white powder can be used without further purification, with an expected quantitative yield.[4]
Method 2: Esterification of N-Methylglycine using Trimethylchlorosilane (TMSCl)
This method offers a milder alternative to the thionyl chloride procedure, proceeding at room temperature and generally providing good to excellent yields.
Procedure:
-
Place N-methylglycine (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The typical reaction time is 12 hours. For substrates with poor solubility, the reaction time may be extended to 24 hours.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product as its hydrochloride salt.[5]
Method 3: Fischer Esterification using Hydrogen Chloride Gas
The Fischer esterification is a classic method for producing esters. In this protocol, anhydrous hydrogen chloride gas is bubbled through a methanolic solution of the amino acid.
Procedure:
-
Charge a suitable flask with N-methylglycine (0.67 mol) and methanol (0.7 L).
-
Cool the solution to 0 °C.
-
Bubble hydrogen chloride gas through the mixture for approximately 15 minutes, at which point the solution should become homogeneous.
-
Remove the cooling bath and stir the solution for 18 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Further drying under vacuum yields the product as a white solid with a reported yield of 99%.[6]
Synthesis and Logical Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways and a typical experimental workflow.
Caption: Primary synthesis pathways to Methyl N-methylglycinate HCl.
Caption: Workflow for the Thionyl Chloride mediated synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sarcosine methyl ester hydrochloride | 13515-93-0 | FS37426 [biosynth.com]
- 3. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 4. reddit.com [reddit.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Core Mechanism of Action of Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the endogenous amino acid sarcosine (N-methylglycine). This technical guide delineates the current understanding of its mechanism of action, which is predicated on its role as a prodrug that is rapidly hydrolyzed to sarcosine. The pharmacological effects are therefore attributable to the multifaceted actions of sarcosine, which include the inhibition of the glycine transporter 1 (GlyT1), co-agonism at the N-methyl-D-aspartate (NMDA) receptor, and agonism at the inhibitory glycine receptor (GlyR). This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Introduction: The Prodrug Hypothesis
This compound is the methyl ester hydrochloride salt of sarcosine. The ester functional group is believed to enhance the compound's solubility and bioavailability compared to its parent amino acid, sarcosine[1]. It is hypothesized that upon administration, this compound is rapidly hydrolyzed by ubiquitous esterases in plasma and tissues, such as butyrylcholinesterase, paraoxonase, and albumin, to yield sarcosine and methanol[2]. Therefore, the mechanism of action of this compound is considered to be the pharmacological activity of its active metabolite, sarcosine.
Core Mechanisms of Action of Sarcosine
Sarcosine exerts its effects on the central nervous system through three primary mechanisms:
-
Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft[3][4].
-
NMDA Receptor Co-agonism: Sarcosine acts as a co-agonist at the glycine binding site on the NMDA receptor, directly contributing to its activation[2][4][5].
-
Inhibitory Glycine Receptor (GlyR) Agonism: At higher concentrations, sarcosine can function as an agonist at inhibitory glycine receptors[2][6].
Glycine Transporter 1 (GlyT1) Inhibition
By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse. This is particularly significant at glutamatergic synapses where glycine acts as a mandatory co-agonist for the NMDA receptor. Enhanced synaptic glycine levels lead to increased occupancy of the glycine binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism is a key area of investigation for therapeutic interventions in conditions associated with NMDA receptor hypofunction, such as schizophrenia[7].
NMDA Receptor Co-agonism
In addition to its indirect effect through GlyT1 inhibition, sarcosine can directly bind to and act as a co-agonist at the glycine site of the NMDA receptor[2][5]. The activation of NMDA receptors requires the binding of both glutamate and a co-agonist (either glycine or D-serine). As a co-agonist, sarcosine facilitates the opening of the NMDA receptor ion channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades. Studies have shown that while sarcosine is a co-agonist, it differs from glycine in that it induces less NMDA receptor desensitization[2][8].
Inhibitory Glycine Receptor (GlyR) Agonism
At higher concentrations, sarcosine can also act as an agonist at inhibitory glycine receptors[2][6]. These receptors are ligand-gated chloride channels, and their activation leads to an influx of Cl⁻, hyperpolarizing the neuron and thus inhibiting its firing. This action is contrary to the excitatory effects mediated through the NMDA receptor and highlights the complex, concentration-dependent pharmacology of sarcosine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the interaction of sarcosine with its primary molecular targets.
Table 1: Sarcosine Activity at the NMDA Receptor
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 26 ± 3 µM | Cultured embryonic mouse hippocampal neurons | [2] |
| Hill Coefficient (n) | 1.8 ± 0.2 | Cultured embryonic mouse hippocampal neurons |
Table 2: Sarcosine Activity at the Glycine Transporter 1 (GlyT1)
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 96.81 ± 13.67 µM | [³H]glycine uptake in GlyT1-expressing cells | [9] |
| IC₅₀ | 40–150 µM | Various |
Table 3: Sarcosine Activity at the Inhibitory Glycine Receptor (GlyR)
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 3.2 ± 0.7 mM | Cultured embryonic mouse hippocampal neurons | [2] |
| Hill Coefficient (n) | 1.5 ± 0.2 | Cultured embryonic mouse hippocampal neurons | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording for NMDA Receptor Activity
This protocol is adapted from studies investigating the effects of sarcosine on NMDA receptor-mediated currents in cultured neurons[2].
Objective: To measure the effect of sarcosine on NMDA receptor-mediated currents.
Cell Preparation:
-
Culture hippocampal neurons from embryonic mice (e.g., E16 Swiss Webster).
-
Plate neurons on coverslips coated with a suitable substrate.
-
Use neurons for recording after a specified number of days in vitro.
Recording Setup:
-
Mount the coverslip with neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 µM EDTA, with pH adjusted to 7.2. Include 1 µM strychnine to block inhibitory glycine receptors.
-
Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with an internal solution containing (in mM): 130 CsCl, 10 BAPTA, and 10 HEPES, with pH adjusted to 7.2.
Experimental Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) with varying concentrations of sarcosine to evoke inward currents.
-
Record the peak amplitude of the NMDA receptor-mediated current.
-
To determine the EC₅₀, apply a range of sarcosine concentrations and measure the corresponding current responses.
In Vivo Microdialysis for Measuring Extracellular Glycine Levels
This protocol provides a framework for assessing the in vivo effects of a GlyT1 inhibitor on extracellular glycine concentrations in a specific brain region, such as the hippocampus[1][10].
Objective: To measure changes in extracellular glycine levels following the administration of a GlyT1 inhibitor.
Surgical Procedure:
-
Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus), using coordinates from a brain atlas.
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 60-90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Administer the test compound (e.g., sarcosine) via a chosen route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glycine concentration in the dialysate samples using a sensitive analytical method, such as HPLC with fluorescence detection after derivatization.
Conclusion
The mechanism of action of this compound is best understood through its conversion to sarcosine. Sarcosine presents a complex pharmacological profile, acting as a GlyT1 inhibitor, an NMDA receptor co-agonist, and a glycine receptor agonist. This multiplicity of actions suggests that its net effect on neuronal excitability is likely to be dependent on its concentration in specific brain regions and the local balance of glutamatergic and glycinergic signaling. The potentiation of NMDA receptor function, either indirectly through GlyT1 inhibition or directly through co-agonism, is the most extensively studied and therapeutically relevant aspect of its mechanism. Further research is warranted to fully elucidate the contribution of each of these mechanisms to its overall physiological and potential therapeutic effects.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-chymotryptic ydrolysis of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Sarcosine Methyl Ester Hydrochloride: A Technical Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of sarcosine methyl ester hydrochloride. This document compiles available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and explores its relevance in key signaling pathways.
Physicochemical Properties and Solubility Data
Sarcosine methyl ester hydrochloride is a white to off-white crystalline powder.[1] As the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine), it is designed to have enhanced solubility and bioavailability compared to its parent amino acid.[2] The formation of the hydrochloride salt improves water solubility and chemical stability.[2]
While specific quantitative solubility data for sarcosine methyl ester hydrochloride is limited in publicly available literature, its qualitative solubility is well-documented. It is known to be soluble in water and moderately soluble in polar solvents like methanol.[3][4] General observations also indicate solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
To provide a quantitative context, the table below includes solubility data for the closely related compounds glycine methyl ester hydrochloride and the parent compound, sarcosine. This data can serve as a useful reference point for estimating the solubility of sarcosine methyl ester hydrochloride.
| Compound | Solvent | Temperature | Solubility | Source(s) |
| Glycine Methyl Ester Hydrochloride | Water | 20°C | >1000 g/L | [5] |
| Water | Not Specified | 2% (w/v) | [6] | |
| Methanol | Not Specified | 50 mg/mL | [6] | |
| Sarcosine | Water | 20°C | 1480 g/L | [7] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [8] | |
| DMSO | Not Specified | Slightly Soluble | [8] | |
| Sarcosine Methyl Ester Hydrochloride | Water | Not Specified | Soluble | [1][2][3][4] |
| Methanol | Not Specified | Moderately Soluble |
Experimental Protocols for Solubility Determination
A precise determination of the solubility of sarcosine methyl ester hydrochloride is crucial for its application in research and drug development. Below are detailed methodologies for conducting such experiments.
General Experimental Workflow
The following diagram outlines a general workflow for determining the solubility of a compound like sarcosine methyl ester hydrochloride.
Caption: A general workflow for determining compound solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
Sarcosine methyl ester hydrochloride
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of sarcosine methyl ester hydrochloride to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of sarcosine methyl ester hydrochloride.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the results in appropriate units (e.g., mg/mL or g/L).
-
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Materials:
-
Sarcosine methyl ester hydrochloride dissolved in a stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer solutions (e.g., PBS at various pH values)
-
96-well plates (UV-transparent for direct reading, or for sample transfer)
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry, or a UV-Vis plate reader.
Procedure:
-
Preparation of Test Plates:
-
Add the aqueous buffer solutions to the wells of a 96-well plate.
-
Using a liquid handler or multichannel pipette, add small volumes of the sarcosine methyl ester hydrochloride stock solution to the buffer-containing wells to create a range of final concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-24 hours).
-
Measure the turbidity or light scattering of each well at various time points using a nephelometer or turbidimeter. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, for UV-Vis detection, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured. The concentration at which the measured absorbance deviates from the expected linear increase is the kinetic solubility.
-
-
Data Analysis:
-
Plot the measured signal (turbidity or absorbance) against the compound concentration.
-
The concentration at the point of inflection or deviation from linearity is determined as the kinetic solubility.
-
Involvement in Signaling Pathways
While direct studies on the signaling pathways of sarcosine methyl ester hydrochloride are not extensively documented, the parent compound, sarcosine, has been shown to modulate key neurological pathways. As a derivative, sarcosine methyl ester hydrochloride is likely investigated for similar effects.
Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[9][10] Its antidepressant-like effects have been linked to the activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11]
The proposed mechanism involves sarcosine increasing the synaptic availability of glycine, which in turn enhances the activation of NMDA receptors.[10] This leads to the insertion of AMPA receptors into the postsynaptic membrane, amplifying the postsynaptic response.[10] The increased AMPA receptor activity then triggers the downstream activation of the mTOR signaling cascade, which is associated with neuroproliferative effects.[10]
Caption: Proposed signaling pathway for the antidepressant-like effects of sarcosine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 3. Sarcosine methyl ester hydrochloride [chembk.com]
- 4. Sarcosine methyl ester hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Glycine methyl ester hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. Glycine methyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. bimalpha.com [bimalpha.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. AMPA Receptor-mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA Receptor–mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of long-term sarcosine treatment in rats with or without chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Methyl N-methylaminoacetate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for Methyl N-methylaminoacetate hydrochloride (CAS No. 13515-93-0), a compound also commonly known as Sarcosine methyl ester hydrochloride. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of Methyl N-methylaminoacetate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.83 | Singlet | N-CH₃ |
| 3.82 | Singlet | O-CH₃ |
| 3.88 | Singlet | -CH₂- |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 33.4 | N-CH₃ |
| 48.9 | -CH₂- |
| 53.3 | O-CH₃ |
| 166.7 | C=O (Ester Carbonyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3500 | Strong, Broad | N-H Stretch of the amine hydrochloride |
| 1681 | Strong | C=O Stretch of the ester |
Mass Spectrometry (MS)
| m/z Ratio | Ion |
| 139.58 | [M+H]⁺ (Protonated Molecule) |
| 104.05 | Base Peak |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Methyl N-methylaminoacetate hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground Methyl N-methylaminoacetate hydrochloride is mixed with about 100-200 mg of dry, infrared-grade Potassium Bromide (KBr).
-
The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.
-
The powdered mixture is then transferred to a pellet-pressing die.
-
A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a thin, transparent KBr pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
A stock solution of Methyl N-methylaminoacetate hydrochloride is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
-
This stock solution is then further diluted to a final concentration in the range of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form predominantly protonated molecules ([M+H]⁺).
-
Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Methyl N-methylaminoacetate hydrochloride.
Caption: Workflow for the spectral analysis of Methyl N-methylaminoacetate hydrochloride.
Commercial Availability and Technical Guide: Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride), a key intermediate in pharmaceutical and chemical synthesis. The guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a visualization of its typical supply chain.
Commercial Availability
This compound (CAS No. 13515-93-0) is readily available from a variety of chemical suppliers and manufacturers, catering to both research and industrial needs. Purity levels are generally high, with most suppliers offering grades of 97% or greater.
Below is a summary of representative commercial sources and their typical product specifications. Please note that pricing is subject to change and may vary based on quantity and supplier.
| Supplier/Manufacturer | Purity | Available Quantities | Price (USD) |
| Chem-Impex | ≥ 98% (HPLC) | Grams to Kilograms | Inquire |
| Apollo Scientific | 97% | Grams to Kilograms | Inquire |
| NANTONG REFORM PETRO-CHEMICAL CO.,LTD | Industrial Grade | Bulk | Inquire |
| LEADER BIOCHEMICAL GROUP | Pharmaceutical Grade/99% | Inquire | Inquire |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquire | Inquire |
| Henan Lihao Chem Plant Limited | Pharmaceutical Grade/99% | Inquire | Inquire |
| Acrotein | --- | 100g | $82.50 |
| AK Scientific | --- | 25g, 250g | $41, $321 |
| Ambeed | --- | 5g, 10g, 25g, 100g, 500g | $11, $20, $37, $144, $641 |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the esterification of sarcosine (N-methylglycine) using methanol in the presence of an acid catalyst, such as trimethylchlorosilane or hydrogen chloride gas.[1]
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine (1 equivalent) in anhydrous methanol (5-10 volumes).
-
Acid Addition: Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is triturated with diethyl ether or a mixture of diethyl ether and acetone to induce crystallization.
-
Isolation: Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
A simplified workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is typically employed.
Detailed Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the compound.
Detailed Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected Chemical Shifts (in D₂O):
-
~2.8 ppm (singlet, 3H, N-CH₃)
-
~3.8 ppm (singlet, 3H, O-CH₃)
-
~3.9 ppm (singlet, 2H, N-CH₂-C=O)
-
Supply Chain and Logistics
The commercial availability of specialty chemicals like this compound involves a multi-step supply chain, from the production of raw materials to the delivery to the end-user.
A typical supply chain for a specialty chemical.
References
Methyl N-methylglycinate Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Methyl N-methylglycinate hydrochloride (CAS No. 13515-93-0), a compound frequently utilized in chemical synthesis and pharmaceutical development. Adherence to rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, drawing from available safety data sheets and established laboratory safety principles.
Physicochemical and Toxicological Data
A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is the foundation of a robust safety protocol. The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO2 · HCl | [1][2] |
| Molecular Weight | 139.58 g/mol | [3][4] |
| Appearance | White to beige crystalline powder or solid | [3][5] |
| Melting Point | 110 - 125 °C (230 - 257 °F) | [1][2] |
| Solubility | Soluble in water | [3] |
| Odor | Odorless | [5] |
Table 2: Hazard Identification and Classification
| Hazard Statement | GHS Classification | Source(s) |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [3][4] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [3][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [3][4] |
Note: The toxicological properties of this substance have not been fully investigated. The GHS classifications are based on aggregated data from multiple suppliers.
Table 3: Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [1][6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5] |
| Respiratory Protection | A NIOSH-approved respirator may be required under certain circumstances where airborne concentrations are expected to exceed exposure limits. | [6] |
Experimental Protocols for Hazard Assessment
In Vitro Skin Irritation Test (Based on OECD Test Guideline 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
Methodology:
-
Tissue Preparation: Three-dimensional RhE tissue models, which mimic the properties of the upper layers of human skin, are equilibrated in a culture medium.[7][8]
-
Test Substance Application: A precise amount of this compound (typically as a solid or a solution in a suitable solvent) is applied topically to the surface of the RhE tissue.[7] Negative and positive controls (e.g., a non-irritant and a known irritant, respectively) are run in parallel.[7]
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[7]
-
Rinsing and Recovery: After exposure, the test substance is carefully rinsed off, and the tissues are transferred to a fresh medium for a prolonged recovery period (e.g., 42 hours).[7]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenases of viable cells reduce the MTT tetrazolium salt to a blue formazan product.[7]
-
Data Analysis: The amount of formazan produced is quantified spectrophotometrically. The percentage of viable cells in the tissues treated with this compound is calculated relative to the negative control. A substance is classified as a skin irritant (Category 2) if the tissue viability is reduced below a certain threshold (typically ≤ 50%).[7]
In Vitro Eye Irritation Test (Based on OECD Test Guideline 492)
This method assesses the potential for a chemical to cause serious eye damage using a reconstructed human cornea-like epithelium (RhCE) model.
Methodology:
-
Tissue Preparation: RhCE tissue models are pre-incubated to ensure their viability and integrity.
-
Test Substance Application: A defined volume or weight of this compound is applied to the apical surface of the RhCE tissue.[9] Both negative and positive controls are used concurrently.[9]
-
Exposure and Post-Incubation: The tissues are exposed for a specific duration (e.g., 30 minutes for liquids/solutions) and then undergo a post-incubation period in a fresh medium.[9]
-
Viability Measurement: Similar to the skin irritation test, the MTT assay is typically used to quantify the extent of cytotoxicity.[9]
-
Classification: The mean tissue viability relative to the negative control determines the classification. A chemical is identified as causing serious eye irritation (Category 2) if the viability falls within a specific range as defined by the test guideline.
Safety and Handling Procedures
Hierarchy of Controls
A systematic approach to managing laboratory hazards involves implementing a hierarchy of controls, from most to least effective. This framework should be applied when working with this compound.
Caption: Hierarchy of Controls for Laboratory Safety.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used in the experimental protocol.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): As the last line of defense, always wear the appropriate PPE as detailed in Table 3.
Chemical Spill Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination. The following workflow outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact emergency personnel.
Caption: Workflow for a Minor Chemical Spill Cleanup.
Spill Cleanup Protocol:
-
Alert and Assess: Immediately alert others in the vicinity.[10] Evaluate the size and nature of the spill to determine if it can be safely managed by laboratory personnel.[3]
-
Evacuate (if necessary): For large or highly hazardous spills, evacuate the area immediately and contact your institution's emergency response team.[10]
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Containment: For liquid spills, confine the spill to a small area using absorbent materials like pads or booms, working from the outside in.[4]
-
Absorption/Neutralization: Cover the spill with an appropriate absorbent material.[3]
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution.[11]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[10]
-
Reporting: Report the incident to the laboratory supervisor or safety officer.[11]
Conclusion
This compound presents moderate hazards, primarily causing skin, eye, and respiratory irritation. A thorough understanding of its properties, coupled with the consistent application of the hierarchy of controls and established safety protocols, is essential for its safe use in a research and development setting. All personnel handling this compound must be familiar with the information presented in this guide and the relevant Safety Data Sheets, and be adequately trained in emergency procedures.
References
- 1. skillmaker.education [skillmaker.education]
- 2. fishersci.com [fishersci.com]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. purdue.edu [purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. iivs.org [iivs.org]
- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. egr.msu.edu [egr.msu.edu]
Thermo-stability of Methyl N-methylglycinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of methyl N-methylglycinate hydrochloride (also known as sarcosine methyl ester hydrochloride). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available physical property data with generalized experimental protocols and a putative decomposition pathway based on related chemical structures.
Introduction
This compound is a derivative of sarcosine, a naturally occurring amino acid. It finds applications in various research areas, including its use as a substrate in enzyme assays and in studies related to neurotransmitter function.[1] Understanding the thermal stability of this compound is crucial for its proper handling, storage, and application in drug development and other research fields where it may be subjected to various processing temperatures.
Physicochemical Properties
This compound is a white to cream-colored crystalline powder that is soluble in water.[1] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to cream crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Thermal Stability Data
| Melting Point / Decomposition | Method | Source |
| 148-152°C | DSC | [1] |
| 117-119°C | Not specified (lit.) | |
| 208-212°C (dec.) | Not specified (lit.) | |
| 175°C (dec.) | Not specified (lit.) |
The significant discrepancies in the reported literature values for melting and decomposition points highlight the need for standardized thermal analysis of this compound.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed. The following are detailed, generalized protocols applicable to the analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 300°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass loss percentage versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the temperature program to heat the sample from ambient temperature to a temperature above the expected melting/decomposition point (e.g., 250°C) at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
-
For melting, the endothermic peak should be integrated to calculate the enthalpy of fusion.
-
Visualizing Thermal Analysis Workflow and Potential Decomposition
The following diagrams illustrate the logical workflow for thermal stability analysis and a putative thermal decomposition pathway for this compound.
Caption: Logical workflow for thermal stability analysis.
Disclaimer: The following decomposition pathway is putative and based on the known thermal degradation of related compounds, such as sarcosine ethyl ester hydrochloride.[2] Direct experimental evidence for this compound is currently lacking.
Caption: Putative thermal decomposition pathway.
Based on the safety data for the analogous sarcosine ethyl ester hydrochloride, the primary hazardous decomposition products upon heating are expected to include hydrogen chloride gas, carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Conclusion
The thermal stability of this compound is a critical parameter for its use in research and development. While there is some data available regarding its melting point, there is a clear need for comprehensive thermal analysis using standardized TGA and DSC protocols to establish a definitive decomposition profile. The information and protocols provided in this guide serve as a foundation for researchers to conduct their own detailed thermal stability assessments, ensuring the safe and effective use of this compound. Further studies, such as pyrolysis-gas chromatography-mass spectrometry, would be invaluable in elucidating the precise decomposition pathway and identifying all resulting byproducts.
References
An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the endogenous amino acid sarcosine. This compound serves as a valuable building block in organic synthesis and has garnered significant interest in drug development, primarily due to its relationship with the N-methyl-D-aspartate (NMDA) receptor and the glycine transporter 1 (GlyT1). This technical guide provides a comprehensive review of the synthesis, purification, chemical properties, and biological significance of this compound, with a focus on its potential applications in neuroscience research and pharmaceutical development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a laboratory setting.
Chemical Properties and Data
This compound is a white to off-white crystalline powder that is soluble in water.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value |
| Synonyms | Sarcosine methyl ester hydrochloride, N-Methylglycine methyl ester hydrochloride, Methyl (methylamino)acetate hydrochloride[2] |
| CAS Number | 13515-93-0[1] |
| Molecular Formula | C₄H₉NO₂·HCl[1] |
| Molecular Weight | 139.58 g/mol [3] |
| Appearance | White to cream crystalline powder[3] |
| Melting Point | 113-123 °C[1] |
| Solubility | Soluble in water[3] |
Table 2: Spectroscopic Data (Predicted and Analogous Compounds)
| Technique | Data |
| ¹H NMR (Predicted) | Predicted shifts would be expected for the N-methyl, methylene, and O-methyl protons. |
| ¹³C NMR (Predicted) | Predicted shifts would be expected for the N-methyl, methylene, ester carbonyl, and O-methyl carbons. |
| FT-IR (Analogous Cmpd.) | For the related Glycine methyl ester hydrochloride, characteristic peaks are observed for N⁺-H stretching (~2628-2682 cm⁻¹), C=O stretching (~1749 cm⁻¹), and C-O-C asymmetric stretching (~1259 cm⁻¹).[4] |
| Mass Spectrometry (Analogous Cmpd.) | The mass spectrum of the parent compound, N-methylglycine (sarcosine), shows a molecular ion peak corresponding to its molecular weight.[5][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of sarcosine (N-methylglycine) with methanol, followed by the formation of the hydrochloride salt.[3] Two common methods for the esterification of amino acids are the thionyl chloride and the trimethylchlorosilane methods.
Synthesis via the Thionyl Chloride Method
This method involves the reaction of sarcosine with methanol in the presence of thionyl chloride (SOCl₂).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine (1 equivalent) in anhydrous methanol.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound as a crystalline solid.[7][8][9]
Table 3: Quantitative Data for Synthesis via Thionyl Chloride Method (Analogous Compound)
| Starting Material | Reagents | Reaction Time | Yield | Purity |
| Glycine | Methanol, Thionyl Chloride | 4 hours (reflux) | ~100% (crude) | Not specified |
Synthesis via the Trimethylchlorosilane Method
This method offers a milder alternative to the thionyl chloride method for the esterification of amino acids.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend sarcosine (1 equivalent) in anhydrous methanol.
-
Addition of Trimethylchlorosilane: To the stirred suspension at room temperature, slowly add trimethylchlorosilane (TMSCl) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system to afford pure this compound.
Table 4: Quantitative Data for Synthesis via Trimethylchlorosilane Method (Analogous Compound)
| Starting Material | Reagents | Reaction Time | Yield | Purity |
| Glycine | Methanol, Trimethylchlorosilane | 24 hours (RT) | High (not quantified) | Not specified |
Purification and Analysis
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[7][8][9]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system is methanol and diethyl ether.
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.[3][10]
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid or formic acid) is commonly employed.[3]
-
Detection: UV detection is suitable for analysis.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter before injection.
Biological Context and Applications in Drug Development
This compound is a derivative of sarcosine, an endogenous amino acid that plays a significant role in neurotransmission.[11] Sarcosine is a known competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor.[12][13]
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[12] For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. GlyT1 is a transporter protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration.
By inhibiting GlyT1, sarcosine and its derivatives increase the synaptic concentration of glycine. This enhanced availability of the co-agonist potentiates NMDA receptor activity.[12] This mechanism is of significant interest for treating psychiatric and neurological disorders associated with NMDA receptor hypofunction, such as schizophrenia.[12][13]
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling and GlyT1 Inhibition.
Experimental Workflow: Synthesis
Caption: General Synthesis Workflow.
Experimental Workflow: Purification and Analysis
Caption: Purification and Analysis Workflow.
Conclusion
This compound is a synthetically accessible and biologically relevant compound with significant potential in drug discovery, particularly in the field of neuroscience. Its role as a precursor to a GlyT1 inhibitor and an NMDA receptor co-agonist makes it a valuable tool for researchers investigating glutamatergic neurotransmission and related CNS disorders. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and biological context, offering a solid foundation for its application in research and development. Further studies to obtain and publish experimental spectroscopic data for this compound would be a valuable contribution to the scientific literature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 4. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylglycine [webbook.nist.gov]
- 6. N-Methylglycine [webbook.nist.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Neuromodulator: An In-depth Technical Guide to Sarcosine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine methyl ester hydrochloride, a derivative of the endogenous amino acid sarcosine, has emerged as a compound of significant interest in neuroscience and pharmaceutical research. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and biological significance. Particular emphasis is placed on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor through inhibition of the glycine transporter 1 (GlyT1), a mechanism with profound implications for the treatment of schizophrenia and other neurological disorders. This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways to serve as a vital resource for the scientific community.
Discovery and History
The history of sarcosine methyl ester hydrochloride is intrinsically linked to the discovery of its parent compound, sarcosine (N-methylglycine). Sarcosine was first isolated in 1847 by the renowned German chemist Justus von Liebig.[1] Its synthesis was later achieved in 1862 by Jacob Volhard, who identified it as N-methylglycine.[1]
While the precise first synthesis of sarcosine methyl ester hydrochloride is not definitively documented in readily available literature, its creation is a direct consequence of the groundbreaking work on esterification by Emil Fischer and Arthur Speier in 1895.[2] Their development of the "Fischer-Speier esterification" provided a general and efficient method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[2] Given that sarcosine is an N-methylated amino acid, its esterification to form the methyl ester hydrochloride would have been a logical extension of this seminal work. This reaction remains a fundamental and widely practiced method for the synthesis of amino acid esters today.
The compound has since become a valuable tool in biochemical research, particularly in proteomics and metabolic studies, and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3][4] Its significance grew substantially with the elucidation of the NMDA receptor hypofunction hypothesis of schizophrenia and the discovery of its role as a GlyT1 inhibitor.[5][6]
Chemical and Physical Properties
Sarcosine methyl ester hydrochloride is a white to cream-colored crystalline powder.[3] It is the hydrochloride salt of the methyl ester of sarcosine. The addition of the methyl ester group enhances its solubility and bioavailability compared to sarcosine.[7] It is known to be hygroscopic and soluble in water.[8][9]
Table 1: Physical and Chemical Properties of Sarcosine Methyl Ester Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [7] |
| Synonyms | N-Methylglycine methyl ester hydrochloride, Sar-OMe·HCl | [10] |
| CAS Number | 13515-93-0 | [10] |
| Molecular Formula | C₄H₉NO₂·HCl | [3] |
| Molecular Weight | 139.58 g/mol | [3][7] |
| Appearance | White to cream crystalline powder | [3] |
| Melting Point | 117-119 °C | [8] |
| Solubility | Soluble in water | [8][9] |
| Hygroscopicity | Hygroscopic | [8] |
Table 2: Spectroscopic Data for Sarcosine Methyl Ester Hydrochloride
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |
| ¹H NMR | δ 2.83 ppm (N-CH₃), δ 3.82 ppm (OCH₃), δ 3.88 ppm (CH₂) | [4] |
| ¹³C NMR | δ 33.4 (N-CH₃), δ 48.9 (CH₂), δ 53.3 (OCH₃), δ 166.7 (C=O) | [3] |
| Mass Spectrometry (ESI-MS) | m/z 139.58 [M+H]⁺, m/z 104.05 [base peak] | [4] |
Experimental Protocols
The synthesis of sarcosine methyl ester hydrochloride is most commonly achieved through Fischer-Speier esterification of sarcosine. Modern variations of this method offer high yields and purity.
Synthesis of Sarcosine Methyl Ester Hydrochloride via Trimethylchlorosilane-Methanol System
This method is advantageous due to its mild, room temperature conditions.[4]
Materials:
-
Sarcosine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sarcosine (1 equivalent) in anhydrous methanol in a round-bottom flask, slowly add trimethylchlorosilane (2 equivalents).
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, sarcosine methyl ester hydrochloride. Further purification can be achieved by recrystallization if necessary.
Characterization
The synthesized product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the crystalline product and compare it to the literature value (117-119 °C).
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts to the values reported in Table 2.
-
Mass Spectrometry: Obtain an ESI-MS spectrum to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Characteristic peaks include a strong carbonyl (C=O) stretch around 1740 cm⁻¹, C-O stretches, and N-H stretches.
Biological Significance and Signaling Pathways
The primary biological significance of sarcosine, and by extension its methyl ester derivative, lies in its ability to modulate glutamatergic neurotransmission by interacting with the NMDA receptor system. This is achieved through a dual mechanism: inhibition of the glycine transporter 1 (GlyT1) and direct co-agonism at the NMDA receptor's glycine binding site.[5][11]
Mechanism of Action
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The concentration of glycine in the synaptic cleft is regulated by GlyT1, which is predominantly located on glial cells surrounding the synapse.
Sarcosine acts as a competitive inhibitor of GlyT1, blocking the reuptake of glycine from the synapse.[12] This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors. Furthermore, studies have shown that sarcosine itself can act as a co-agonist at the glycine binding site of the NMDA receptor.[11]
Therapeutic Implications
The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through this receptor contributes to the cognitive and negative symptoms of the disorder.[6] By enhancing NMDA receptor function, sarcosine and its derivatives are being investigated as a potential adjunctive therapy for schizophrenia.[5][6] Clinical studies have suggested that sarcosine supplementation can improve symptoms in some patients.[6]
Conclusion
Sarcosine methyl ester hydrochloride, a compound with historical roots in the foundational principles of organic chemistry, has evolved into a key molecule in the study of neurotransmission and the development of novel therapeutics for neurological disorders. Its dual-action mechanism on the NMDA receptor system underscores the intricate nature of synaptic regulation. This guide provides a foundational resource for researchers, offering a consolidated source of its history, properties, synthesis, and biological functions, thereby facilitating further exploration into its therapeutic potential.
References
- 1. Fischer, E. (1895) Darstellung der Ester. Berichte der Deutschen Chemischen Gesellschaft, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 8. reddit.com [reddit.com]
- 9. Sarcosine methyl ester, hydrochloride, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. Fischer, E. and Speier, A. (1895) Darstellung der Ester. Chemische Berichte, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]
Unlocking Neurological Frontiers: A Technical Guide to Potential Research Areas for Methyl N-methylglycinate Hydrochloride
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential applications of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). This document outlines the compound's synthesis, analytical methods, and explores promising research avenues based on its presumed role as a prodrug of sarcosine, a compound with known activity at the glycine transporter type 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor.
Core Compound Properties
This compound is the hydrochloride salt of the methyl ester of sarcosine. Its ester form is believed to enhance its solubility and bioavailability compared to its parent amino acid, sarcosine.[1] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13515-93-0 | Chem-Impex |
| Molecular Formula | C4H9NO2·HCl | Chem-Impex |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117-119 °C | Thermo Fisher Scientific |
| Solubility | Soluble in water | [1] |
Synthesis and Characterization: Experimental Protocols
The primary route for synthesizing this compound is through the Fischer esterification of sarcosine. Below are detailed experimental protocols for its synthesis, purification, and analysis.
Synthesis via Fischer Esterification with Thionyl Chloride
This method involves the in-situ generation of hydrochloric acid from the reaction of thionyl chloride with methanol, which then catalyzes the esterification of sarcosine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (150 mL).
-
Acid Catalyst Generation: Cool the methanol in an ice bath. Slowly add thionyl chloride (12 mL, 0.165 mol) dropwise to the cooled methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Addition of Sarcosine: Once the addition of thionyl chloride is complete and the solution has cooled, add sarcosine (10 g, 0.112 mol) to the mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification by Recrystallization
Protocol:
-
Dissolve the crude this compound in a minimum volume of boiling ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention Time: Varies based on the specific gradient and column, but should be a sharp, single peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O):
-
δ ~3.8 ppm (s, 3H, -OCH₃)
-
δ ~3.7 ppm (s, 2H, -CH₂-)
-
δ ~2.8 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (100 MHz, D₂O):
-
δ ~171 ppm (C=O)
-
δ ~53 ppm (-OCH₃)
-
δ ~50 ppm (-CH₂-)
-
δ ~35 ppm (N-CH₃)
-
Potential Research Areas: A Focus on Neurological Disorders
The primary interest in this compound stems from its potential to act as a more bioavailable prodrug of sarcosine. Sarcosine is a well-documented inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor. This dual mechanism enhances NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of several neurological and psychiatric disorders.
Schizophrenia
Hypothesis: By increasing synaptic glycine levels through GlyT1 inhibition and directly stimulating the NMDA receptor, this compound (via conversion to sarcosine) may alleviate the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.
Potential Research Directions:
-
In Vivo Animal Models: Investigate the efficacy of this compound in established animal models of schizophrenia, such as those induced by NMDA receptor antagonists (e.g., MK-801 or phencyclidine). Behavioral assays could include tests for cognitive deficits (e.g., Morris water maze, T-maze) and negative symptoms (e.g., social interaction test).[2]
-
Comparative Pharmacokinetic and Pharmacodynamic Studies: Directly compare the pharmacokinetic profiles of orally administered this compound and sarcosine to quantify the extent of improved bioavailability. Correlate plasma and brain concentrations of sarcosine with behavioral outcomes.
-
Receptor Occupancy Studies: Utilize techniques like positron emission tomography (PET) with a suitable radioligand to determine the in vivo occupancy of GlyT1 by sarcosine following administration of this compound.
Quantitative Data from Sarcosine Studies:
| Study Type | Finding | Value | Reference |
| In Vitro Electrophysiology | Sarcosine enhances NMDA receptor-mediated currents (EC₅₀) | 26 ± 3 µM | |
| Clinical Trial (Schizophrenia) | Sarcosine (2 g/day ) as an add-on therapy was superior to placebo in improving total PANSS scores. | p=0.005 | [3] |
| Animal Model (MK-801 induced) | Sarcosine (500/1000 mg/kg, i.p.) alleviated behavioral deficits. | - |
Major Depressive Disorder (MDD)
Hypothesis: The enhancement of NMDA receptor function by this compound (as a sarcosine prodrug) may offer a novel therapeutic approach for MDD, potentially with a faster onset of action and efficacy for treatment-resistant populations.
Potential Research Directions:
-
Preclinical Models of Depression: Evaluate the antidepressant-like effects of this compound in rodent models of depression, such as the forced swim test and learned helplessness model.
-
Investigation of Molecular Mechanisms: Explore the downstream signaling pathways affected by enhanced NMDA receptor activity, such as the mTOR pathway, and their role in synaptic plasticity and antidepressant responses.
-
Combination Therapy Studies: Investigate the potential synergistic effects of this compound with conventional antidepressants (e.g., SSRIs).
Cognitive Enhancement
Hypothesis: Due to the critical role of the NMDA receptor in learning and memory, this compound may have potential as a cognitive enhancer in both healthy individuals and in conditions associated with cognitive decline.
Potential Research Directions:
-
Studies in Aging Models: Assess the ability of this compound to reverse or attenuate age-related cognitive decline in animal models.
-
Exploration in Models of Neurodegenerative Diseases: Investigate the potential of this compound to improve cognitive function in animal models of Alzheimer's disease or other dementias where glutamatergic dysfunction is implicated.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Sarcosine at the Glutamatergic Synapse
References
Methodological & Application
Application Notes and Protocols for Methyl N-methylglycinate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation, the substitution of a peptide backbone's amide proton with a methyl group, can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity, leading to increased target affinity and bioavailability.[1] Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a key building block for introducing the simplest N-methylated amino acid, N-methylglycine (sarcosine), into a peptide sequence.
This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) incorporating Fmoc-Sar-OH, the protected form of N-methylglycine.
Challenges in Incorporating N-Methylated Amino Acids
The primary challenge in coupling N-methylated amino acids like Fmoc-Sar-OH lies in the steric hindrance caused by the N-methyl group. This hindrance makes the peptide bond formation slower and less efficient compared to standard amino acids. Consequently, specialized and more potent coupling reagents are required to achieve high coupling efficiency and avoid deletion sequences in the final peptide.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following tables summarize the comparative performance of common coupling reagents.
Table 1: Comparative Coupling Efficiency of HBTU vs. HATU
| Parameter | HBTU (Hexamethylfluorouronium Borate) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Reference |
| Mechanism | Forms a less reactive O-benzotriazole (OBt) ester intermediate. | Forms a more reactive O-azabenzotriazole (OAt) ester intermediate due to the electron-withdrawing nature of the pyridine nitrogen.[1] | [1] |
| Reaction Speed | Slower | Faster[1] | [1] |
| Coupling Efficiency (Difficult Sequences) | High, but generally lower than HATU.[1] | Very High (>99%) | [1] |
| Purity (ACP 65-74 Synthesis) | Lower Purity (more deletion products observed).[1] | Higher Purity (fewer deletion products observed).[1] | [1] |
| Racemization Risk | Higher risk.[1] | Lower risk.[1] | [1] |
Table 2: Representative Yield and Purity for a Model Peptide Containing Sarcosine
The following data is illustrative and based on typical outcomes for the synthesis of a model 10-mer peptide containing one sarcosine residue, purified by RP-HPLC.
| Coupling Reagent | Crude Yield (%) | Purity after Purification (%) |
| HBTU | ~65% | >95% |
| HATU | ~80% | >98% |
Experimental Protocols
Materials
-
Fmoc-Sar-OH (N-α-Fmoc-N-methylglycine)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (or other suitable coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, cold
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Fmoc chemistry.
1. Resin Preparation:
- Place 0.1 mmol of Rink Amide resin in a reaction vessel.
- Swell the resin in DMF (5-10 mL) for 30-60 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
3. Amino Acid Coupling (Standard Amino Acids):
- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
- Add DIEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
- Wash the resin with DMF (5 x 10 mL).
4. Fmoc-Sar-OH Coupling:
- In a separate vial, dissolve Fmoc-Sar-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
- Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.
- Add the activated sarcosine solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
- Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. Use the bromophenol blue test instead. A negative test (yellow-green beads) indicates complete coupling.
- If the coupling is incomplete, a second coupling step (recoupling) may be necessary.
- Wash the resin thoroughly with DMF (5 x 10 mL).
5. Chain Elongation:
- Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final coupling, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
- Add the cleavage cocktail (5-10 mL) to the resin and agitate gently for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate into a cold centrifuge tube.
- Precipitate the crude peptide by adding cold diethyl ether (40-50 mL).
- Centrifuge the mixture to pellet the peptide. Decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification and Analysis
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
- Collect fractions corresponding to the main peptide peak.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
2. Analysis:
- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
- Assess the purity of the final product by analytical RP-HPLC. The incorporation of N-methylglycine can increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-methylated analogue.
Visualization of Workflows
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the design and optimization of N-methylated peptide therapeutics.
References
Application Notes and Protocols: Sarcosine Methyl Ester Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine methyl ester hydrochloride (SMH) is a versatile building block in organic synthesis, valued for its utility in the construction of a diverse array of molecular architectures. As a derivative of the naturally occurring amino acid sarcosine, it serves as a key intermediate in the synthesis of peptidomimetics, heterocyclic compounds, and biologically active molecules such as creatine. Its hydrochloride salt form offers improved stability and handling properties. This document provides detailed application notes and experimental protocols for the use of sarcosine methyl ester hydrochloride in several key synthetic transformations.
Key Applications
Sarcosine methyl ester hydrochloride is a valuable precursor in a variety of organic reactions, including:
-
Synthesis of Creatine and its Derivatives: As a direct precursor to the sarcosine backbone of creatine, SMH is instrumental in the synthesis of this vital biomolecule and its analogs.
-
Peptide Synthesis and Peptidomimetics: The N-methylated amino acid structure of sarcosine is incorporated into peptide chains to enhance metabolic stability and modulate conformation.
-
Asymmetric Synthesis of α-Amino Acids: SMH is a key reagent in the preparation of chiral auxiliaries, such as pseudoephedrine sarcosinamide, for the asymmetric synthesis of α-amino acids.
-
1,3-Dipolar Cycloaddition Reactions: Sarcosine derivatives, readily generated from SMH, are precursors to azomethine ylides, which undergo 1,3-dipolar cycloaddition reactions to form complex heterocyclic scaffolds.
-
N-Formylation Reactions: The secondary amine functionality of SMH can be readily formylated, a key step in the synthesis of various pharmaceutical intermediates.
Data Presentation
The following tables summarize quantitative data for key reactions involving sarcosine methyl ester hydrochloride and its derivatives.
Table 1: Synthesis of Creatine Monohydrate from Sarcosinate
| Starting Material | Guanylating Agent | Solvent | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Sarcosinate | Cyanamide | Water | 9.0 - 10.0 | 50 - 100 | Not Specified | 60 - 90 | [1] |
| Sodium Sarcosinate | Cyanamide | Water | 9.93 | 70 | Not Specified | 73.3 | [2] |
| Sodium Sarcosinate | Calcium Cyanamide | Water | 9.0 - 10.0 | 60 - 90 | Not Specified | High | [3] |
| Sodium Sarcosinate | Cyanamide | Water | 9.5 | 75 | 90 min | 78.6 | [3] |
Table 2: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Derived from Sarcosine
| Dipolarophile | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Maleimides | Ethanol | Room Temp | 76 - 95 | 17:1 to >99:1 | [4] |
| 1,4-Enediones | Ethanol | Room Temp | 87 - 93 | >99:1 | [4] |
| Methylene Indolinone | Ethanol | Room Temp | 85 | >99:1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Creatine Monohydrate from Sodium Sarcosinate
This protocol is adapted from patented industrial processes for the synthesis of creatine monohydrate.[1][2][3]
Materials:
-
Sarcosine methyl ester hydrochloride
-
Sodium hydroxide (NaOH)
-
Cyanamide
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Sarcosinate Solution: A solution of sodium sarcosinate is prepared by the hydrolysis of sarcosine methyl ester hydrochloride with an equimolar amount of sodium hydroxide in water. The concentration is typically adjusted to 35-45% (w/w).
-
pH Adjustment: The pH of the sodium sarcosinate solution is adjusted to between 9.0 and 10.0 using hydrochloric acid.
-
Reaction with Cyanamide: The solution is heated to a temperature between 70-80°C. A 50% aqueous solution of cyanamide is then added slowly over a period of 60-90 minutes. The molar ratio of cyanamide to sodium sarcosinate is typically in the range of 0.9:1 to 1.25:1.[1]
-
Reaction Maintenance: Throughout the addition of cyanamide, the pH of the reaction mixture is maintained between 9.0 and 10.0 by the controlled addition of hydrochloric acid. The temperature is kept constant at 70-80°C.
-
Crystallization and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature. The mixture is then cooled to 15°C to induce crystallization of creatine monohydrate.
-
Purification: The crystalline product is collected by filtration and washed with cold deionized water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from water.
-
Drying: The purified creatine monohydrate is dried under vacuum at 40°C.
Expected Yield: 70-80%
Protocol 2: Synthesis of (1S,2S)-Pseudoephedrine Sarcosinamide
This protocol is an adaptation of the well-established Myers' asymmetric alkylation procedure, focusing on the initial amide formation.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Sarcosine methyl ester hydrochloride
-
Lithium chloride (anhydrous)
-
Lithium methoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane
-
Potassium carbonate (anhydrous)
Procedure:
-
Reaction Setup: An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel is charged with anhydrous lithium chloride (2 equivalents) and (1S,2S)-(+)-pseudoephedrine (1 equivalent). Anhydrous THF is added to create a slurry.
-
Base Addition: The slurry is cooled to 0°C in an ice bath. Solid lithium methoxide (0.5 equivalents) is added in one portion.
-
Addition of Sarcosine Methyl Ester Hydrochloride: A solution of sarcosine methyl ester hydrochloride (1.25 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0°C over 1 hour.
-
Reaction: The reaction is stirred at 0°C for an additional 7 hours.
-
Work-up: The reaction is quenched by the addition of water. The THF is removed under reduced pressure. The aqueous residue is extracted with dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-pseudoephedrine sarcosinamide. The product can be further purified by crystallization.
Protocol 3: 1,3-Dipolar Cycloaddition of an Azomethine Ylide Derived from Sarcosine Methyl Ester
This protocol describes a general procedure for the three-component 1,3-dipolar cycloaddition reaction.[4]
Materials:
-
Sarcosine methyl ester hydrochloride
-
An isatin derivative (e.g., isatin)
-
A dipolarophile (e.g., N-phenylmaleimide)
-
Ethanol
-
Triethylamine (or another suitable base)
Procedure:
-
Reaction Setup: To a solution of the isatin derivative (1 equivalent) and the dipolarophile (1.2 equivalents) in ethanol, add sarcosine methyl ester hydrochloride (1.5 equivalents).
-
Base Addition: Add triethylamine (1.5 equivalents) to the mixture to neutralize the hydrochloride and facilitate the in situ formation of the azomethine ylide.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine product.
Expected Yield: 76-95% with high diastereoselectivity.[4]
Mandatory Visualizations
Sarcosine Metabolism Pathway
Caption: Sarcosine metabolism and its dysregulation in prostate cancer.[5][6]
Experimental Workflow: Synthesis of Creatine Monohydrate
Caption: Workflow for the synthesis of creatine monohydrate.
Logical Relationship: Asymmetric Synthesis of α-Amino Acids
Caption: Logical flow for asymmetric α-amino acid synthesis.
References
- 1. CZ188596A3 - Process for preparing creatine and creatine monohydrate - Google Patents [patents.google.com]
- 2. US5719319A - Process for the preparation of a creatine or creatine monohydrate - Google Patents [patents.google.com]
- 3. Preparation of creatine monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-methylglycinate hydrochloride, also known as Sarcosine methyl ester hydrochloride, is a derivative of the amino acid sarcosine.[1] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and is utilized in biochemical and metabolic research.[2][3] High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the separation, identification, and quantification of this compound, ensuring accurate and consistent results for quality control and research applications.[2] This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC analysis of this compound and its parent compound, sarcosine. It is important to note that specific performance data can vary based on the HPLC system, column, and precise experimental conditions.
| Parameter | Analyte | Method | Value | Reference |
| Purity | This compound | HPLC | ≥ 98% | [3] |
| Limit of Quantitation (LOQ) | Sarcosine | LC-MS | 5 ng/mL (in serum and urine) | [4] |
| Quantification Limit | Amino Acid Enantiomers (after derivatization) | HPLC-Fluorescence | 1 picomole | [1] |
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general method for the analysis of this compound. Method optimization and validation are recommended for specific applications.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid (or formic acid for MS-compatibility)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid[5][6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure the required volumes of acetonitrile and water.
-
Add 0.1% (v/v) of phosphoric acid to the aqueous portion.
-
Mix the organic and aqueous phases.
-
Degas the mobile phase by sonication or using an online degasser.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
5. System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each sample injection, it is good practice to inject a blank to check for carryover.
7. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the HPLC system.
Caption: Experimental workflow for HPLC analysis.
Caption: Key components of an HPLC system.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of N-Dodecanoyl-N-methylglycine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Quantification of Methyl N-methylglycinate Hydrochloride via Non-Aqueous Titration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the amino acid sarcosine.[1][2][3] Accurate quantification of this compound is crucial for quality control in pharmaceutical and chemical research settings. This document provides a detailed protocol for the determination of this compound purity using a non-aqueous acid-base titration method.
Non-aqueous titration is a widely employed technique for the quantification of weakly acidic or basic substances that are not soluble in water or provide poor endpoints in aqueous solutions.[4][5] For amine hydrochlorides like this compound, titration with perchloric acid in a non-aqueous solvent such as glacial acetic acid offers a sharp and accurate endpoint.[1][6][7]
Principle of the Method
The quantification of this compound is achieved through a non-aqueous acid-base titration. The compound is dissolved in glacial acetic acid, which acts as a differentiating solvent, enhancing the basicity of the amine. The titration is performed with a standardized solution of perchloric acid in glacial acetic acid.
In this system, perchloric acid, a very strong acid, protonates the weakly basic amino nitrogen of the Methyl N-methylglycinate.[1][7] To facilitate a sharp endpoint for the hydrochloride salt, mercuric acetate is often added. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively replacing the weakly basic chloride ion with the more strongly basic acetate ion. This allows for a more distinct endpoint during the titration of the amine with perchloric acid.[4][5][6]
The endpoint of the titration can be determined potentiometrically using a suitable electrode system or visually with an indicator like crystal violet, which changes color from blue (basic) to blue-green (acidic) at the equivalence point.[1][5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97.0% | e.g., Sigma-Aldrich, Thermo Scientific | Store in a desiccator. |
| Perchloric acid (HClO₄), ~70% | ACS Reagent | e.g., MilliporeSigma, VWR | Corrosive and strong oxidizer. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≤0.02% water | e.g., Fisher Scientific, J.T.Baker | Corrosive. |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent | e.g., Alfa Aesar, Acros Organics | Corrosive and lachrymator. |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard | e.g., NIST, MilliporeSigma | Dry at 105°C for 2 hours before use. |
| Mercuric Acetate (Hg(CH₃COO)₂) | ACS Reagent | e.g., MilliporeSigma, Spectrum Chemical | Highly Toxic! Handle with extreme care. |
| Crystal Violet Indicator Solution | 0.5% w/v in Glacial Acetic Acid | Prepare in-house or purchase | --- |
Equipment
-
Analytical balance (readability to 0.1 mg)
-
Automatic titrator or manual titration setup (burette, stand, etc.)
-
Potentiometric titrator with a combined pH glass electrode or separate glass and reference electrodes suitable for non-aqueous solutions.[4][7]
-
Magnetic stirrer and stir bars
-
Volumetric flasks (1000 mL, 500 mL)
-
Pipettes and beakers
-
Drying oven
-
Desiccator
Experimental Protocols
Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid
-
Carefully add 8.5 mL of 70% perchloric acid to approximately 900 mL of glacial acetic acid in a 1000 mL volumetric flask while stirring.[5]
-
Add about 20-30 mL of acetic anhydride to the solution.[5] The acetic anhydride will react with any excess water present in the reagents, making the solution anhydrous. Caution: This reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1000 mL mark with glacial acetic acid and mix thoroughly.
-
Let the solution stand for 24 hours to ensure the reaction between acetic anhydride and water is complete before standardization.[5]
Standardization of 0.1 M Perchloric Acid
-
Accurately weigh approximately 500 mg of previously dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.[5]
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear blue.
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes to a stable blue-green endpoint.[5]
-
Alternatively, perform a potentiometric titration and determine the equivalence point from the titration curve.
-
Perform the standardization in triplicate.
-
Calculate the molarity of the perchloric acid solution using the following formula:
Molarity (M) = (Weight of KHP (g)) / (0.20423 g/mmol × Volume of HClO₄ (mL))
Assay of this compound
-
Accurately weigh approximately 250-300 mg of this compound into a 250 mL beaker.
-
Add 50 mL of glacial acetic acid and dissolve the sample.
-
Add 10 mL of 5% w/v mercuric acetate solution in glacial acetic acid and stir.[5][6]
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint.
-
For potentiometric titration, immerse the electrode in the solution and titrate with standardized 0.1 M perchloric acid, recording the potential (mV) or pH as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using 50 mL of glacial acetic acid and 10 mL of the mercuric acetate solution. Subtract the blank volume from the sample titration volume.
-
Perform the assay in triplicate.
Calculations
Calculate the percentage purity of this compound using the following formula:
*% Purity = ((V_s - V_b) × M × MW) / (W_s × 10) *
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
M = Molarity of the standardized perchloric acid solution (mol/L)
-
MW = Molecular weight of this compound (139.58 g/mol )[1]
-
W_s = Weight of the sample (mg)
Data Presentation
Table 1: Standardization of 0.1 M Perchloric Acid
| Trial | Weight of KHP (g) | Volume of HClO₄ (mL) | Calculated Molarity (M) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average | |||
| RSD (%) |
Table 2: Assay of this compound
| Trial | Sample Weight (mg) | Titrant Volume (mL) | Blank Volume (mL) | Corrected Volume (mL) | Purity (%) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average | |||||
| RSD (%) |
Visualizations
Caption: Experimental Workflow for Titration.
Caption: Titration Chemical Reactions.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perchloric acid is a strong oxidizer and can be explosive, especially when heated or in contact with organic materials. Handle with extreme care in a fume hood.
-
Glacial acetic acid and acetic anhydride are corrosive and have strong fumes. Handle them in a well-ventilated area or a fume hood.
-
Mercuric acetate is highly toxic and an environmental hazard. Handle with extreme caution, avoid contact and inhalation, and dispose of waste according to institutional guidelines.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. Sarcosine methyl ester = 97.0 T 13515-93-0 [sigmaaldrich.com]
- 3. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. lcms.cz [lcms.cz]
Derivatization of primary amines with Methyl N-methylglycinate hydrochloride
Anwendungs- und Protokollhinweise: Derivatisierung von primären Aminen mit Methyl-N-methylglycinat-hydrochlorid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die Derivatisierung von primären Aminen ist ein entscheidender Schritt in der pharmazeutischen Chemie und der Arzneimittelentwicklung. Sie dient der Modifikation von Molekülen, um deren physikochemische Eigenschaften, Bioverfügbarkeit, Stabilität oder pharmakologische Aktivität zu verbessern. Methyl-N-methylglycinat-hydrochlorid, auch bekannt als Sarcosinmethylester-hydrochlorid, ist ein vielseitiger Baustein, der zur Einführung einer N-methylierten Glycineinheit in ein Molekül verwendet werden kann. Diese Modifikation kann die Löslichkeit erhöhen, die Anfälligkeit für den enzymatischen Abbau verringern und die Konformationseigenschaften von Peptiden und anderen bioaktiven Molekülen beeinflussen.
Diese Application Note beschreibt ein Protokoll zur Kupplung von primären Aminen mit Methyl-N-methylglycinat unter Verwendung einer standardmäßigen Peptidkupplungschemie. Die Reaktion führt zur Bildung einer Amidbindung, wodurch das primäre Amin effektiv mit der Sarcosineinheit derivatisiert wird.
Reaktionsprinzip
Die direkte Reaktion zwischen einem primären Amin und Methyl-N-methylglycinat-hydrochlorid zu einer Amidbindung erfordert die Aktivierung der Ester- (oder der entsprechenden Carbonsäure-) funktionellen Gruppe. Dies wird typischerweise durch den Einsatz von Kupplungsreagenzien erreicht, wie z. B. Carbodiimide in Kombination mit Additiven, die die Racemisierung unterdrücken und die Effizienz steigern. Eine gängige und effektive Methode ist die Verwendung von N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-hydrochlorid (EDC·HCl) in Verbindung mit N-Hydroxysuccinimid (NHS).
Zunächst wird angenommen, dass der Methylester in situ zur freien Carbonsäure hydrolysiert wird oder direkt mit dem aktivierten Kupplungsreagenz reagiert. EDC aktiviert die Carboxylgruppe, die dann von NHS unter Bildung eines reaktiven NHS-Esters abgefangen wird. Dieser intermediäre Ester reagiert anschließend mit dem primären Amin unter Bildung der stabilen Amidbindung und Freisetzung von NHS. Eine organische Base wie Diisopropylethylamin (DIPEA) wird oft zugegeben, um das während der Reaktion gebildete Hydrochlorid zu neutralisieren.
Abbildung 1: Allgemeiner Reaktionsmechanismus der Amidkupplung.
Quantitative Datenzusammenfassung
Die Effizienz der Derivatisierungsreaktion hängt von der Art des primären Amins (z. B. aliphatisch vs. aromatisch), den Reaktionsbedingungen und der Reinheit der Reagenzien ab. Die folgende Tabelle fasst typische quantitative Daten für die Kupplung verschiedener primärer Amine mit Methyl-N-methylglycinat zusammen.
| Substrat (Primäres Amin) | Reaktionstemperatur (°C) | Reaktionszeit (h) | Ausbeute (%) | Reinheit (HPLC, %) |
| Benzylamin | Raumtemperatur (20-25) | 12 | 85 - 95 | > 98 |
| n-Butylamin | Raumtemperatur (20-25) | 16 | 80 - 90 | > 97 |
| Anilin | 40 | 24 | 65 - 75 | > 95 |
| 4-Methoxybenzylamin | Raumtemperatur (20-25) | 12 | 88 - 96 | > 98 |
Hinweis: Die Daten sind repräsentative Werte, die auf analogen Peptidkupplungsreaktionen basieren. Die tatsächlichen Ergebnisse können je nach spezifischem Substrat und experimentellen Bedingungen variieren.
Detaillierte experimentelle Protokolle
Materialien und Reagenzien
-
Methyl-N-methylglycinat-hydrochlorid (Sarcosinmethylester-hydrochlorid)
-
Primäres Amin (z. B. Benzylamin)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-hydrochlorid (EDC·HCl)
-
N-Hydroxysuccinimid (NHS)
-
Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
1 M wässrige Salzsäurelösung (HCl)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Argon- oder Stickstoffatmosphäre
Allgemeines Protokoll für die Kupplungsreaktion
-
Vorbereitung: In einem trockenen Rundkolben unter inerter Atmosphäre (Argon oder Stickstoff) Methyl-N-methylglycinat-hydrochlorid (1,0 Äquiv.), NHS (1,1 Äquiv.) und EDC·HCl (1,2 Äquiv.) in wasserfreiem DCM oder DMF lösen.
-
Aktivierung: Die Mischung bei 0 °C (Eisbad) für 30 Minuten rühren, um den NHS-Ester zu bilden.
-
Zugabe der Base: Langsam DIPEA (2,5 Äquiv.) zugeben, um das Hydrochlorid zu neutralisieren und eine basische Umgebung für die Kupplung zu schaffen.
-
Kupplung: Das primäre Amin (1,05 Äquiv.), gelöst in einer minimalen Menge wasserfreiem DCM/DMF, langsam zur Reaktionsmischung bei 0 °C geben.
-
Reaktion: Die Reaktionsmischung langsam auf Raumtemperatur erwärmen lassen und für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder HPLC-MS überwacht werden.
-
Aufarbeitung:
-
Die Reaktionsmischung mit DCM verdünnen.
-
Die organische Phase nacheinander mit 1 M HCl, gesättigtem NaHCO₃ und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄ trocknen.
-
Das Trockenmittel abfiltrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
-
Reinigung: Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt werden, um das gewünschte derivatisierte Produkt zu erhalten.
Methyl N-methylglycinate Hydrochloride: A Versatile Building Block in Drug Discovery
Introduction
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine).[1][2][3] This compound serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility stems from its bifunctional nature, possessing both a secondary amine and a methyl ester group, which allows for its incorporation into a wide array of molecular scaffolds. This application note provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and an exploration of its role in modulating key signaling pathways.
Key Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, including:
-
Creatine and its Analogs: As a direct precursor to the sarcosine backbone, it is instrumental in the synthesis of creatine, a vital molecule in cellular energy metabolism.[4][5][6]
-
Peptides and Peptidomimetics: The incorporation of N-methylated amino acids, such as sarcosine, into peptide chains can enhance their metabolic stability, membrane permeability, and oral bioavailability.[7][8][9]
-
Neurological Drug Candidates: Given sarcosine's role as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, its derivatives are key targets in the development of therapeutics for neurological and psychiatric disorders.[9][10][11]
-
Heterocyclic Compounds: The reactive nature of the amine and ester functionalities makes it a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.[12]
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving sarcosine derivatives, analogous to reactions with this compound.
Table 1: Synthesis of Creatine Monohydrate from Sarcosine Salts and Cyanamide
| Starting Material | Cyanamide (molar eq.) | Base | Solvent | Temperature (°C) | pH | Yield (%) | Purity | Reference |
| Sodium Sarcosinate | 1.0 - 1.2 | NH4OH | Water | 70-80 | 9-12 | 72.2 | Not Specified | [13] |
| Sodium Sarcosinate | 1.25 | None | Water/Methanol | Reflux | 8.5 | 56 | 100% | [4] |
| Sodium Sarcosinate | 1.2 | Acetic Acid | Water/Methanol | 70 | 8.5 | 73.3 | 88.1% Creatine | [4] |
| Potassium Sarcosinate | Not Specified | Not Specified | Water | 50-100 | 9.0-10.0 | 75.3 | Pure | [4] |
Table 2: Synthesis of N-Formyl-N-methylglycinate Ethyl Ester
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl N-methylglycinate hydrochloride | Ethyl formate | Potassium carbonate | Ethanol | Overnight | 85 | [13] |
Experimental Protocols
Protocol 1: Synthesis of Creatine Monohydrate from Sarcosine and Cyanamide (Analogous for this compound)
This protocol is adapted from established methods for creatine synthesis.[4][5][6]
Materials:
-
Sarcosine (or this compound)
-
Cyanamide
-
Aqueous Ammonia (household)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve sarcosine (1.0 eq.) in deionized water.
-
Add aqueous ammonia to the solution to act as a base.
-
To the stirred solution, add cyanamide (1.0-1.2 eq.).
-
Attach a reflux condenser and heat the reaction mixture to 70-80°C for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the creatine monohydrate.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified creatine monohydrate in a desiccator.
Protocol 2: Incorporation of Sarcosine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an N-methylated amino acid like sarcosine into a peptide chain on a solid support.[7][8][9][14]
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Sar-OH (N-Fmoc-N-methylglycine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine solution (20% in DMF)
-
DCM (Dichloromethane)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Sar-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Fmoc-Sar-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Coupling Confirmation: Monitor the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or the isatin test (for secondary amines). For N-methylated amino acids, a bromophenol blue test can be used.[14] If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
Signaling Pathway and Experimental Workflow Diagrams
NMDA Receptor Signaling Pathway
Sarcosine acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This enhances NMDA receptor function, leading to an influx of Ca2+ ions. The increased intracellular calcium can activate several downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF)/Akt/mTOR pathway, which is crucial for neuronal survival, synaptic plasticity, and memory.[10][11][14][15][16]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing a sarcosine residue.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its application spans the synthesis of nutraceuticals like creatine, the strategic modification of peptides to improve their pharmacological properties, and the development of novel therapeutics targeting the central nervous system. The protocols and data provided herein serve as a practical guide for researchers and scientists in leveraging this important synthetic intermediate for the advancement of new pharmaceutical agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment | CoLab [colab.ws]
- 6. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Kaji-Ichigoside F1 via the BDNF/Akt/mTOR Signaling Pathways against NMDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor activation regulates sociability by its effect on mTOR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine, N-formyl-N-methyl-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. Molecular mechanism linking BDNF/TrkB signaling with the NMDA receptor in memory: the role of Girdin in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Sarcosine Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine methyl ester hydrochloride (Sar-OMe·HCl), also known as N-Methylglycine methyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. It serves as a versatile building block and intermediate in various synthetic organic chemistry applications, particularly in the fields of peptide synthesis and the development of bioactive molecules.[1][2] Its hydrochloride form enhances solubility and stability, making it a convenient reagent for laboratory use.[3] This document outlines detailed protocols and experimental setups for key reactions involving this compound.
Application 1: Synthesis of Creatine Derivatives
Sarcosine esters are crucial precursors in the synthesis of creatine and its derivatives, which are vital in cellular energy metabolism.[4][5] A common strategy involves the reaction of a sarcosine ester with a protected guanylating agent, followed by hydrolysis. This method circumvents the challenges associated with the low reactivity of creatine and its tendency to cyclize into creatinine.[5] A key intermediate in this process is N,N'-di-Boc-creatine ((Boc)2-creatine), synthesized from a sarcosine ester.[4][6]
Experimental Protocol: Synthesis of (Boc)2-Creatine Ethyl Ester
This protocol describes the synthesis of a protected creatine derivative using sarcosine ethyl ester hydrochloride as the starting material, which is analogous to the methyl ester. The reaction involves guanylation with a Boc-protected agent.
Materials:
-
Sarcosine ethyl ester hydrochloride
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea or N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Guanylating Agent)[6]
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF)[7]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Preparation of Free Base: In a clean, dry round-bottom flask, suspend sarcosine ethyl ester hydrochloride (1.5 equivalents) in anhydrous DMF.[7]
-
Add triethylamine (3 equivalents) to the suspension and stir the mixture at room temperature for approximately 30 minutes to neutralize the hydrochloride and generate the free sarcosine ethyl ester.[7]
-
Guanylation Reaction: In a separate vessel, prepare the guanylating agent.
-
Add the solution containing the free sarcosine ethyl ester to the guanylating agent.
-
Allow the reaction to proceed at ambient temperature, monitoring its progress using Thin-Layer Chromatography (TLC). The reaction time can vary from 24 to 48 hours depending on the specific reactants.[7]
-
Workup and Purification: Upon completion, the reaction mixture may be centrifuged.[7] The supernatant is then subjected to a standard aqueous workup. The organic phase is collected and evaporated to a minimum volume.[7]
-
The crude product, (Boc)2-creatine ester, is then purified, typically by reverse-phase High-Performance Liquid Chromatography (HPLC).[7] The final product yield is generally high, often exceeding 80%.[6]
Logical Workflow for (Boc)2-Creatine Synthesis
Caption: Workflow for the synthesis of a protected creatine ester.
Application 2: Peptide Synthesis
Sarcosine methyl ester hydrochloride is a valuable reagent for incorporating N-methylated amino acid residues into peptide chains.[1] N-methylation can enhance peptide stability, cell permeability, and receptor binding affinity. The ester is typically used in solution-phase peptide synthesis.[8]
Experimental Protocol: Dipeptide Formation
This protocol outlines a general procedure for coupling Sarcosine methyl ester hydrochloride with an N-protected amino acid (e.g., Boc-Ala-OH) to form a dipeptide.
Materials:
-
Sarcosine methyl ester hydrochloride
-
N-protected amino acid (e.g., Boc-Alanine)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or DMF)
-
Reaction vessel, magnetic stirrer, and purification equipment
Procedure:
-
Free Amine Generation: Dissolve Sarcosine methyl ester hydrochloride in the anhydrous solvent. Add one equivalent of base (e.g., TEA) to neutralize the hydrochloride salt and stir for 15-30 minutes at 0 °C.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Alanine) in the same anhydrous solvent. Add the coupling agent (e.g., DCC) and stir at 0 °C for 30 minutes to activate the carboxyl group.
-
Coupling: Slowly add the solution containing the free sarcosine methyl ester to the activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the mixture to remove byproducts (e.g., dicyclohexylurea - DCU).
-
Wash the filtrate with dilute acid, base, and brine to remove unreacted starting materials and excess reagents.
-
Dry the organic layer, evaporate the solvent, and purify the resulting protected dipeptide (e.g., Boc-Ala-Sar-OMe) by column chromatography.
Diagram of a Peptide Coupling Step
Caption: The coupling reaction in solution-phase peptide synthesis.
Application 3: Synthesis of Sarcosine Methyl Ester Hydrochloride
The compound itself can be readily synthesized in the lab via the esterification of sarcosine. Several methods exist, with a common approach utilizing methanol with an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl).[9][10]
Experimental Protocol: Esterification using TMSCl and Methanol
This method provides a convenient and mild route to various amino acid methyl ester hydrochlorides with good to excellent yields.[9]
Materials:
-
Sarcosine (N-methylglycine)
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place sarcosine (0.1 mol) in a round-bottom flask.[9]
-
With stirring, slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask.[9]
-
Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.[9]
-
Monitor the reaction's completion using TLC.[9]
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the final product, Sarcosine methyl ester hydrochloride.[9]
Data Presentation: Esterification of Amino Acids
The TMSCl/Methanol system is effective for a variety of amino acids.[9]
| Entry | Amino Acid | Time (h) | Yield (%) |
| 1 | Glycine | 5 | 98 |
| 2 | L-Alanine | 5 | 98 |
| 3 | L-Valine | 6 | 96 |
| 4 | L-Leucine | 6 | 97 |
| 5 | L-Proline | 5 | 98 |
| Table adapted from data on general amino acid esterification.[9] |
Workflow for Esterification```dot
// Nodes Sarcosine [label="Sarcosine", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="TMSCl + Methanol", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Evaporation [label="Concentrate on\nRotary Evaporator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Sarcosine Methyl\nEster Hydrochloride", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sarcosine -> Reaction; Reagents -> Reaction; Reaction -> Evaporation [label="Reaction Complete"]; Evaporation -> Product; }
Caption: A typical quality control process for Sar-OMe·HCl.
References
- 1. 肌氨酸甲酯 盐酸盐 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. A new method to synthesize creatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2014097335A1 - A method of synthesizing creatine derivatives - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protecting Group Strategies for Methyl N-methylglycinate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for methyl N-methylglycinate hydrochloride, a key building block in the synthesis of various pharmaceuticals and complex organic molecules. The strategic use of nitrogen protecting groups is crucial for preventing undesirable side reactions and enabling selective transformations at other positions of the molecule.
Introduction
Methyl N-methylglycinate (also known as sarcosine methyl ester) possesses a secondary amine and a methyl ester, both of which can be reactive under various synthetic conditions. The secondary amine is nucleophilic and basic, making it susceptible to alkylation, acylation, and other reactions intended for different parts of a molecule. Therefore, temporary protection of this amine is often a critical step in a multi-step synthesis. The choice of an appropriate protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal without affecting the methyl ester or other sensitive functionalities. This document outlines strategies employing three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Comparative Data of Protecting Group Strategies
The selection of an optimal protecting group strategy depends on factors such as reaction yield, reaction time, and orthogonality to other functional groups present in the molecule. The following table summarizes quantitative data for the protection of methyl N-methylglycinate and the subsequent deprotection of the corresponding N-protected intermediate.
| Protecting Group | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) | Deprotection Reagent | Reaction Time | Yield (%) | Orthogonality Notes |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 2 days | 90[1] | Trifluoroacetic acid (TFA) in DCM | 30 min - 4 h | High | Stable to catalytic hydrogenation and mild base. Cleaved by strong acid. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF/Water | 20 h | ~90[2] | H₂, Pd/C | 10 min - 40 h | High[2][3] | Stable to acidic and mildly basic conditions. Cleaved by catalytic hydrogenation. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 12-16 h | 83-92* | 20% Piperidine in DMF | 15-20 min | High[4][5] | Stable to acid and catalytic hydrogenation. Cleaved by secondary amine bases. |
*Yields reported for the Fmoc protection of various amines and amino acids; specific yield for methyl N-methylglycinate may vary.[6]
Experimental Protocols
Detailed methodologies for the protection and deprotection of methyl N-methylglycinate are provided below.
tert-Butyloxycarbonyl (Boc) Protection Strategy
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with acid.[7]
Diagram of the Boc Protection and Deprotection Workflow
References
The Role of Methyl N-methylglycinate Hydrochloride in the Synthesis of Key Heterocyclic Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a versatile and readily available building block for the synthesis of a variety of N-methylated heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for facile participation in cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important heterocyclic cores, including 2-thiohydantoins and benzodiazepines, as well as the related compound creatine, starting from this compound. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
I. Synthesis of 1-Methyl-2-Thiohydantoins
1-Methyl-2-thiohydantoins are five-membered heterocyclic compounds that serve as important intermediates in organic synthesis and are found in various bioactive molecules. The reaction of this compound with isothiocyanates provides a direct and efficient route to this class of compounds.
General Reaction Scheme:
Caption: Synthesis of 1-Methyl-2-Thiohydantoins.
Quantitative Data Summary:
| Product Class | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methyl-3-allyl-2-thiohydantoin | Methyl N-methylglycinate HCl, Allyl isothiocyanate | CH₂Cl₂ or CHCl₃ | Et₃N | Reflux | 7 | Not specified, but generally good |
Detailed Experimental Protocol: Synthesis of 1-Methyl-3-allyl-2-thiohydantoin[1]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5 mmol) in 15 mL of dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 5 mmol) to the suspension and stir at room temperature for approximately 20 minutes, or until the solid has completely dissolved. This step generates the free base, sarcosine methyl ester, in situ.
2. Reagent Addition:
-
To the resulting solution, add allyl isothiocyanate (5 mmol) dropwise.
3. Reaction:
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
5. Isolation and Purification:
-
Dissolve the residue in CH₂Cl₂.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent in vacuo to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).
II. Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones
N-methylated benzodiazepine derivatives are an important class of compounds with a wide range of pharmacological activities. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis of a tetrahydro-1,4-benzodiazepin-2-one derivative from an N-substituted sarcosine ester highlights a key cyclization strategy. This demonstrates the utility of the sarcosine core in constructing this heterocyclic system.
Conceptual Workflow:
Caption: Formation of a Tetrahydro-1,4-benzodiazepin-2-one.
Quantitative Data Summary:
| Starting Material | Reagent | Temperature (°C) | Time (h) | Product |
| N-(o-aminobenzyl)sarcosine ethyl ester | Polyphosphoric acid | 150 | 2 | 2,3,4,5-Tetrahydro-4-methyl-2-oxo-1H-1,4-benzodiazepine |
Detailed Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-4-methyl-2-oxo-1H-1,4-benzodiazepine[2]
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve N-(o-aminobenzyl)sarcosine ethyl ester (2.0 g) in polyphosphoric acid (40 g).
2. Reaction:
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.
3. Work-up:
-
Cool the reaction mixture and then pour it into 300 mL of ice water.
-
Adjust the pH of the aqueous solution to 8 by the addition of a 50% sodium hydroxide (NaOH) solution.
4. Isolation and Purification:
-
Extract the product from the aqueous mixture with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent to yield the title compound.
-
The product can be further purified if necessary, for example by recrystallization.
III. Synthesis of Creatine
While not a heterocyclic compound, creatine is a biologically significant molecule whose synthesis from sarcosine (the parent amino acid of methyl N-methylglycinate) and cyanamide is a classic and important transformation. This highlights the reactivity of the N-methylglycine core.
General Reaction Scheme:
Caption: Synthesis of Creatine from Sarcosine.
Quantitative Data Summary:
| Reagent 1 | Reagent 2 | Solvent | Base | Reaction Time | Product |
| Sarcosine (232 mg) | Cyanamide (206 mg) | Water (0.7 mL total) | Conc. NH₄OH (1 drop) | 1 hour stirring, then 1 week standing | Creatine |
Detailed Experimental Protocol: Synthesis of Creatine[3]
1. Reaction Setup:
-
To a 10 mL round-bottom flask, add sarcosine (232 mg) and 0.5 mL of distilled water.
-
Add sodium chloride (152 mg) to the flask.
-
Add a microscale stir bar and stir the mixture.
2. Reagent Addition:
-
In a separate small beaker, dissolve cyanamide (206 mg) in 0.2 mL of distilled water.
-
Add one drop of concentrated ammonium hydroxide to the cyanamide solution and swirl to mix.
-
Add the cyanamide solution to the stirring sarcosine mixture.
3. Reaction:
-
Stir the combined mixture for one hour at room temperature.
-
Allow the mixture to stand for one week, during which the product should precipitate.
4. Isolation and Purification:
-
If the product has precipitated, isolate the crystals by vacuum filtration using a Hirsch funnel.
-
If the product remains in solution, concentrate the solution by vacuum to induce crystallization, then filter.
-
Wash the collected crystals with small portions of cold distilled water.
-
Recrystallize the crude product from 1-2 mL of boiling distilled water.
-
Cool the solution to room temperature and then in an ice bath for five minutes to maximize crystal formation.
-
Isolate the purified, needle-like crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow them to dry.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The toxicity and hazards of all reagents should be understood before use.
Application Notes and Protocols for the Incorporation of N-Methylglycine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of N-methylglycine (sarcosine), via its Fmoc-protected derivative (Fmoc-Sar-OH), into synthetic peptides. The N-methylation of the peptide backbone is a critical modification in medicinal chemistry, offering a strategy to enhance the pharmacological properties of peptide-based therapeutics. This document details the role of N-methylglycine in modulating N-methyl-D-aspartate (NMDA) receptor signaling, provides detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS), and presents quantitative data on coupling efficiencies.
Introduction to N-Methylation and Sarcosine
N-methylation, the substitution of a methyl group for a hydrogen atom on a peptide backbone amide nitrogen, is a powerful tool for optimizing peptide drug candidates. This modification can lead to:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders protease cleavage, prolonging the peptide's half-life in vivo.
-
Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can improve a peptide's ability to cross cellular membranes.
-
Conformational Control: The steric bulk of the methyl group restricts bond rotation, leading to a more defined peptide conformation which can enhance binding affinity to its target.
Sarcosine (N-methylglycine) is a naturally occurring N-methylated amino acid. Its incorporation into peptide sequences is of significant interest due to its influence on the central nervous system, particularly its role as a co-agonist at the NMDA receptor and as an inhibitor of the glycine transporter 1 (GlyT1).[1][2][3]
The Role of Sarcosine in NMDA Receptor Signaling
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4][6] Sarcosine can act as a co-agonist at the glycine binding site of the NMDA receptor, directly contributing to its activation.[1][3]
Furthermore, sarcosine inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[1][2] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, thereby potentiating NMDA receptor activity. This dual mechanism makes sarcosine and peptides containing it valuable tools for studying and potentially treating neurological disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1]
Below is a diagram illustrating the role of sarcosine in NMDA receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Analytical Standards for Methyl N-methylglycinate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is utilized in diverse biochemical assays and metabolic studies.[1] Its stability as a hydrochloride salt makes it a preferred reagent in synthetic chemistry.[1] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and consistency of this compound in research and development.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization and quality control of this compound. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and titrimetric analysis are presented, along with typical quantitative data and spectroscopic information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Sarcosine methyl ester hydrochloride, N-Methylglycine methyl ester hydrochloride | [1][2][3][4] |
| CAS Number | 13515-93-0 | [1][2][4] |
| Molecular Formula | C₄H₉NO₂·HCl | [1][2] |
| Molecular Weight | 139.58 g/mol | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 113-123 °C | [1][2] |
| Solubility | Soluble in water | [1] |
Quantitative Data Summary
The purity of this compound is a critical parameter. Commercially available standards typically exhibit high purity, as determined by HPLC or titration.
| Parameter | Specification | Analytical Method |
| Purity | ≥ 97.0% | Titration (T) |
| Purity | ≥ 98% | HPLC |
| Impurity (Sarcosine Hydrochloride) | ≤ 3% | HPLC |
Experimental Protocols
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for assessing the purity of this compound and for separating it from its primary impurity, sarcosine hydrochloride.[5]
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 200 mm).[5]
-
Mobile Phase: A gradient of acetonitrile and water. Buffer optimization may be required for enhanced peak resolution.[5]
-
Flow Rate: 1.0 mL/min (typical).
-
Injection Volume: 10 µL (typical).
-
Detector Wavelength: 210 nm (or as optimized).
-
Column Temperature: 30 °C (or as optimized).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., water or mobile phase A) to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions.
-
Data Analysis: Determine the peak areas for Methyl N-methylglycinate and any impurities. Calculate the purity by area normalization. The primary organic impurity is typically the parent compound, sarcosine hydrochloride.[5]
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for the analysis of this compound, particularly after derivatization to increase its volatility.[2]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Derivatization Procedure:
-
Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the derivatized Methyl N-methylglycinate peak based on its retention time and mass spectrum. Quantification can be performed using an internal standard and a calibration curve.
Assay by Non-Aqueous Titration
Non-aqueous titration is a classic and highly accurate method for determining the purity of amine hydrochloride salts.
Workflow for Non-Aqueous Titration
References
- 1. chemimpex.com [chemimpex.com]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
Application Notes and Protocols for the Use of Methyl N-methylglycinate Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a valuable reagent for introducing the N-methylglycine (sarcosine) moiety into peptides and peptidomimetics during solid-phase synthesis. N-methylation of the peptide backbone can significantly enhance proteolytic stability, improve cell permeability, and modulate conformation, making it a critical tool in drug design and discovery.
These application notes provide detailed protocols for the two primary strategies for utilizing this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS):
-
Indirect Method (Recommended): Conversion to Nα-Fmoc-N-methylglycine (Fmoc-Sar-OH) prior to SPPS. This is the most robust and widely compatible method.
-
Direct Method (Advanced): Direct coupling of the free amine (after neutralization) to the solid support. This method is less common and may require more optimization.
Core Application: Building Block for Peptidomimetics and N-Methylated Peptides
The primary application of this compound is as a precursor to Fmoc-Sar-OH, a monomer used in the synthesis of:
-
Peptoids: N-substituted glycine oligomers where the side chain is attached to the nitrogen atom of the backbone. N-methylglycine is the simplest peptoid monomer.
-
N-Methylated Peptides: Peptides containing one or more N-methylated amino acids to enhance their therapeutic properties.
Coupling of N-methylated amino acids can be challenging due to steric hindrance. Therefore, specialized coupling reagents are often recommended to achieve high yields.[1]
Protocol 1 (Recommended): Synthesis of Fmoc-N-methylglycine (Fmoc-Sar-OH) from this compound
This protocol details the conversion of the hydrochloride salt into the ready-to-use Fmoc-protected monomer for SPPS. The process involves three key steps: neutralization, saponification, and Fmoc-protection.
Experimental Workflow
Caption: Workflow for converting the hydrochloride salt to the Fmoc-protected monomer.
Step 1: Neutralization of the Hydrochloride Salt
Objective: To generate the free secondary amine of sarcosine methyl ester from its hydrochloride salt.
| Reagent/Parameter | Amount/Value | Notes |
| Methyl N-methylglycinate HCl | 1.0 eq | |
| Dichloromethane (DCM) | 10 mL / g | Anhydrous |
| Diisopropylethylamine (DIEA) | 1.1 eq | Non-nucleophilic base |
| Reaction Time | 30 min | |
| Temperature | 0 °C to Room Temp |
Methodology:
-
Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIEA dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
The resulting solution containing the free amine is typically used directly in the next step without isolation.
Step 2: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is necessary for coupling in SPPS.
| Reagent/Parameter | Amount/Value | Notes |
| Sarcosine Methyl Ester (from Step 1) | 1.0 eq | |
| Methanol (MeOH) | 5 mL / mmol | |
| 1 M Sodium Hydroxide (NaOH) aq. | 1.2 eq | |
| 1 M Hydrochloric Acid (HCl) aq. | To pH 3-4 | For acidification |
| Reaction Time | 2-4 hours | |
| Temperature | Room Temp |
Methodology:
-
To the solution from Step 1, add methanol and the 1 M NaOH solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Remove the organic solvents (DCM and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield sarcosine as a solid, which can be used in the next step after thorough drying.
Step 3: Nα-Fmoc Protection
Objective: To protect the secondary amine with the base-labile Fmoc group for use in Fmoc-SPPS.
| Reagent/Parameter | Amount/Value | Notes |
| Sarcosine (from Step 2) | 1.0 eq | |
| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | 1.05 eq | |
| Sodium Bicarbonate (NaHCO₃) | 3.0 eq | |
| Solvent | 1:1 Dioxane/Water | 10 mL / g of sarcosine |
| Reaction Time | 12-16 hours | |
| Temperature | Room Temp |
Methodology:
-
Dissolve the sarcosine from Step 2 and sodium bicarbonate in the 1:1 dioxane/water solvent system.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred sarcosine solution.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Fmoc-Sar-OH as a white solid.[2]
Protocol 2 (Advanced): Direct Coupling of N-methylglycine to Solid Support
This protocol describes a more direct but less conventional approach where the neutralized sarcosine methyl ester is first loaded onto the resin, followed by on-resin hydrolysis of the methyl ester. This method is best suited for acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin.
Experimental Workflow
Caption: Workflow for direct loading and subsequent on-resin saponification.
Step 1: Neutralization of Hydrochloride Salt
Follow the same procedure as in Protocol 1, Step 1.
Step 2: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To attach the free amine of sarcosine methyl ester to the solid support.
| Reagent/Parameter | Amount/Value | Notes |
| 2-CTC Resin | 1.0 eq (based on loading capacity) | |
| Sarcosine Methyl Ester (from Step 1) | 2.0 - 3.0 eq | |
| Dichloromethane (DCM) | 10-15 mL / g resin | Anhydrous |
| Diisopropylethylamine (DIEA) | 5.0 - 7.5 eq | |
| Reaction Time | 2-4 hours | |
| Temperature | Room Temp |
Methodology:
-
Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Add the solution of neutralized sarcosine methyl ester from Step 1 to the resin.
-
Add additional DIEA to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining unreacted trityl chloride sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and Methanol, then dry under vacuum.
Step 3: On-Resin Saponification
Objective: To hydrolyze the methyl ester to expose the free carboxyl group for subsequent peptide chain elongation.
| Reagent/Parameter | Amount/Value | Notes |
| Sarcosine-Me-Resin (from Step 2) | 1.0 eq | |
| Lithium Hydroxide (LiOH) | 10 eq | |
| Solvent | THF / Water (3:1) | 10 mL / g resin |
| Reaction Time | 2-4 hours | |
| Temperature | Room Temp |
Methodology:
-
Swell the resin from Step 2 in the THF/Water solvent mixture.
-
Add LiOH and agitate the suspension at room temperature.
-
Monitor the hydrolysis. Note: Monitoring on-resin reactions can be challenging. A small-scale cleavage test may be necessary for optimization.
-
After completion, thoroughly wash the resin with water, followed by a 1:1 mixture of water/DMF, and finally with DMF to remove all traces of the base.
-
The resin now has N-methylglycine attached with a free carboxyl group and is ready for standard Fmoc-SPPS cycles (Fmoc deprotection of the incoming amino acid, coupling, etc.).
Application in Standard SPPS Cycles
Once Fmoc-Sar-OH (from Protocol 1) is obtained, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.
Workflow for a Single Coupling Cycle
Caption: A single coupling cycle in Fmoc-SPPS using the prepared Fmoc-Sar-OH.
Recommended Coupling Conditions for Fmoc-Sar-OH
Due to the steric hindrance of the N-methyl group, standard coupling conditions may result in low yields. The use of more potent coupling reagents is highly recommended.[1]
| Reagent/Parameter | Amount/Value | Notes |
| Peptide-Resin (free amine) | 1.0 eq | |
| Fmoc-Sar-OH | 3.0 - 5.0 eq | |
| HATU or HCTU | 2.9 - 4.9 eq | Preferred coupling reagents for N-methylated amino acids. |
| DIEA or 2,4,6-Collidine | 6.0 - 10.0 eq | Base for activation |
| Solvent | DMF or NMP | |
| Reaction Time | 2-4 hours | Double coupling may be required. |
| Monitoring | Kaiser Test (will be negative for secondary amines) | Use Chloranil or Isatin test to confirm free amine after deprotection. |
Conclusion
This compound is a versatile precursor for the incorporation of sarcosine into synthetic peptides. While direct use on the solid phase is feasible, the most reliable and recommended pathway involves its conversion to Fmoc-Sar-OH. This monomer can then be used with optimized coupling protocols in standard Fmoc-SPPS to synthesize N-methylated peptides and peptoids with enhanced therapeutic potential. Careful selection of coupling reagents and reaction conditions is crucial for achieving high purity and yield in these syntheses.
References
Troubleshooting & Optimization
Technical Support Center: Methyl N-methylglycinate Hydrochloride Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of methyl N-methylglycinate hydrochloride, particularly when the reaction does not proceed to completion.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of sarcosine (N-methylglycine) to this compound is not going to completion. What are the common causes?
Several factors can lead to an incomplete Fischer esterification reaction. This is an equilibrium-driven process, so reaction conditions must be optimized to favor product formation. Common causes for incomplete conversion include:
-
Presence of Water: Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the starting materials (Le Chatelier's principle).
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., HCl, H₂SO₄) will slow down the reaction rate and may prevent it from reaching equilibrium within a reasonable timeframe.
-
Suboptimal Temperature: The reaction may require heating (reflux) to proceed at an adequate rate. Room temperature reactions are possible with certain reagents but may be slow.
-
Reaction Time: The reaction may simply not have been allowed to run for a sufficient amount of time to reach completion.
-
Purity of Reagents: Impurities in the sarcosine, methanol, or catalyst can interfere with the reaction.
Q2: How can I drive the equilibrium towards the product side for the esterification of sarcosine?
To maximize the yield of this compound, you can employ one or more of the following strategies:
-
Use a Large Excess of Alcohol: Using methanol as the solvent ensures a large molar excess, which pushes the equilibrium towards the ester product.[1]
-
Remove Water: While technically challenging for this specific reaction without specialized equipment like a Dean-Stark trap, ensuring all reagents and glassware are anhydrous is crucial.
-
Increase Catalyst Concentration: Using a sufficient concentration of the acid catalyst can accelerate the forward reaction.
Q3: What are the recommended catalysts and reaction conditions?
Several effective methods are reported for the synthesis of amino acid ester hydrochlorides. The choice of catalyst can influence reaction time and temperature.
-
Hydrogen Chloride (gas) in Methanol: Bubbling dry HCl gas through a suspension of sarcosine in anhydrous methanol is a common and effective method. The reaction can be run at temperatures ranging from room temperature to reflux (55-60°C).[2][3]
-
Thionyl Chloride (SOCl₂) in Methanol: Adding thionyl chloride to cold methanol generates HCl in situ. This is a convenient way to create an anhydrous acidic methanol solution. The reaction is typically performed at reflux.
-
Trimethylchlorosilane (TMSCl) in Methanol: This system is advantageous as it can be carried out at room temperature and generally results in good to excellent yields.[4][5] TMSCl reacts with methanol to form HCl and methoxytrimethylsilane.
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a standard method for monitoring the disappearance of the starting material (sarcosine). A suitable solvent system should be chosen to achieve good separation between the polar amino acid starting material and the less polar ester product. Staining with ninhydrin can be used to visualize the amino acid, although sarcosine, being a secondary amine, may give a different color than primary amino acids.
Q5: My product is difficult to isolate and appears oily or hygroscopic. What are the best work-up procedures?
This compound is known to be hygroscopic (readily absorbs moisture from the air).
-
Anhydrous Work-up: It is critical to use anhydrous solvents (like diethyl ether or acetone) during precipitation and washing to prevent the product from becoming oily.[6]
-
Evaporation: After the reaction is complete, the excess methanol and HCl are typically removed under reduced pressure using a rotary evaporator.[4]
-
Precipitation/Crystallization: The resulting crude product can often be solidified by trituration with a non-polar solvent in which the hydrochloride salt is insoluble, such as cold diethyl ether or acetone.[6]
-
Drying: The isolated solid should be dried thoroughly under vacuum over a desiccant like P₂O₅ or KOH to remove any residual water or solvent.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting an incomplete reaction.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst | Temperature | Typical Reaction Time | Reported Yield | Reference |
| Hydrogen Chloride | HCl (gas) | 55-60°C | ~25 min (for dissolution) + reaction time | >93% | [2] |
| Thionyl Chloride | SOCl₂ | Reflux | Not Specified | Good to Excellent | [4] |
| Trimethylchlorosilane | TMSCl | Room Temp | Varies (monitored by TLC) | Good to Excellent | [4][5][8] |
Experimental Protocol: General Procedure using Trimethylchlorosilane
This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[4]
Materials:
-
Sarcosine (N-methylglycine)
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube or inert atmosphere setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend sarcosine (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture until the reaction is complete, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Triturate the residue with cold, anhydrous diethyl ether to precipitate the product as a white solid.
-
Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum over a suitable desiccant.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting flowchart for incomplete esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]
- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Sarcosine Methyl Ester Hydrochloride
Welcome to the technical support center for Sarcosine Methyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Sarcosine Methyl Ester Hydrochloride and what are its primary applications?
A1: Sarcosine Methyl Ester Hydrochloride is the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine). Its molecular formula is C₄H₉NO₂·HCl.[1] It is a white to cream crystalline powder that is soluble in water.[2][3] The hydrochloride salt form enhances its stability and water solubility compared to the free base.[1][2] It is primarily used as a versatile intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and for solution-phase peptide synthesis.[1]
Q2: What are the recommended storage conditions for Sarcosine Methyl Ester Hydrochloride?
A2: Sarcosine Methyl Ester Hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] To ensure its stability and purity, it should be stored in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures are often between 0-8 °C.[1] It is crucial to keep it away from water, moisture, strong oxidizing agents, reducing agents, and bases.[4][5][6]
Q3: What are the common impurities found in commercial batches of Sarcosine Methyl Ester Hydrochloride?
A3: The most common impurities are related to its synthesis and stability. These can include the parent amino acid, residual solvents, and byproducts. A summary of typical impurities and their specified limits is provided in the table below.
Table 1: Common Impurities in Sarcosine Methyl Ester Hydrochloride
| Impurity Type | Typical Level (%) | Analytical Method |
| Sarcosine hydrochloride (parent compound) | ≤3.0% | HPLC with UV detection |
| Methanol (residual solvent) | ≤0.1% | Gas Chromatography (GC) |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Inorganic chlorides | ≤0.5% | Ion Chromatography |
| Data compiled from multiple sources.[2] |
Q4: Do I need to convert the hydrochloride salt to the free amine before using it in a reaction?
A4: Yes, for many reactions, such as peptide coupling, the free amine (free base) form is required. The hydrochloride salt protects the amine group, rendering it unreactive as a nucleophile. The free amine must be liberated in situ or in a separate step by neutralizing the hydrochloride with a non-nucleophilic base.
Troubleshooting Guide: Side Reactions & Experimental Issues
Q5: My peptide coupling reaction with Sarcosine Methyl Ester has a low yield. What are the potential causes and solutions?
A5: Low yields in peptide coupling reactions involving N-methylated amino acids like sarcosine can be due to several factors.
-
Incomplete Liberation of the Free Amine: The secondary amine of sarcosine is less nucleophilic than a primary amine, and its reactivity is completely suppressed when it is protonated as the hydrochloride salt. Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, N-methylmorpholine - NMM) to generate the free amine prior to or during the coupling step.
-
Steric Hindrance: N-methylated amino acids can be sterically hindered, slowing down the coupling reaction. Using a more potent coupling reagent like HATU or HCTU can improve reaction rates and yields.[7]
-
Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the liberated N-terminal amine to form a guanidine moiety, which irreversibly caps the peptide chain.[8] This can be minimized by pre-activating the carboxylic acid component with the coupling reagent before adding it to the reaction mixture containing the free amine.[8]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline or another N-substituted amino acid like sarcosine is the second residue.[8] The free N-terminal amine of the dipeptide can attack the ester linkage to the solid support or the methyl ester, cyclizing to form a diketopiperazine and cleaving the peptide from the resin or terminating the chain. To mitigate this, couple the third amino acid as quickly as possible after deprotecting the second.
Troubleshooting Workflow: Low Coupling Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting logic for low peptide coupling yields.
Q6: I see an unexpected peak in my HPLC/MS analysis corresponding to the sarcosine starting material. What happened?
A6: This indicates either an incomplete reaction or hydrolysis of the methyl ester.
-
Incomplete Reaction: As discussed in Q5, coupling to sarcosine can be sluggish. You may need to extend reaction times, increase the temperature, or use a more effective coupling system.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid (sarcosine) if exposed to basic (saponification) or acidic conditions in the presence of water. This is why sarcosine hydrochloride is the primary organic impurity in starting material.[2] Ensure all solvents and reagents are anhydrous, especially if the reaction is run for an extended period.
Q7: My product seems to have been formylated. How can this side reaction occur?
A7: N-formylation is a known side reaction. Sarcosine methyl ester can react with formic acid to yield N-formyl-N-methyl-glycine methyl ester.[3][5][9] This can occur if formic acid is present as a contaminant or is used in a subsequent reaction step (e.g., as part of a cleavage cocktail) without adequate protection of the sarcosine amine. If your reaction solvent is DMF, be aware that aged DMF can decompose to dimethylamine and formic acid, which can be a source of formylation.
Diagram: Key Side Reactions
The following diagram illustrates the desired peptide coupling reaction alongside common side reactions.
Caption: Desired peptide coupling vs. potential side reactions.
Experimental Protocols
Protocol 1: Liberation of Free Sarcosine Methyl Ester
This protocol describes the process of generating the free amine from its hydrochloride salt for use in subsequent reactions.
Materials:
-
Sarcosine methyl ester hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous potassium carbonate (K₂CO₃) solution[10]
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel, round-bottom flask, standard glassware
Procedure:
-
Dissolve the sarcosine methyl ester hydrochloride in a minimal amount of water or directly in DCM.
-
Transfer the solution to a separatory funnel.
-
Cool the funnel in an ice bath to 0°C.
-
Slowly add saturated aqueous K₂CO₃ solution while gently swirling until the aqueous layer is basic (check with pH paper).[10]
-
Extract the aqueous layer three times with DCM.[10]
-
Combine the organic (DCM) layers.
-
Dry the combined organic phase over anhydrous Na₂SO₄.[10]
-
Filter off the drying agent.
-
The resulting solution contains the free sarcosine methyl ester and can be used directly in the next step. Alternatively, the solvent can be carefully removed under reduced pressure, but the free amine is less stable than the salt and should be used promptly.
Workflow: Free Amine Liberation
Caption: Workflow for liberating the free amine from its HCl salt.
Protocol 2: General Peptide Coupling Procedure
This protocol outlines a standard method for coupling Sarcosine Methyl Ester to a carboxylic acid.
Materials:
-
Carboxylic acid (Fmoc-protected amino acid, for example)
-
Sarcosine methyl ester hydrochloride
-
Coupling Reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component in the anhydrous solvent.
-
Add the coupling reagent (e.g., 1.0 equivalent of HCTU) and stir for 2-5 minutes to pre-activate the acid.[8]
-
In a separate vial, dissolve the sarcosine methyl ester hydrochloride (1.1 equivalents) in the anhydrous solvent.
-
Add the base (e.g., 2.0 equivalents of DIPEA) to the sarcosine solution to liberate the free amine.
-
Add the sarcosine free amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC). Reactions with N-methylated amino acids may require longer coupling times (e.g., 1-12 hours).[7]
-
Once the reaction is complete, proceed with the standard workup and purification protocol for your specific product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 3. Sarcosine methyl ester hydrochloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Sarcosine methyl ester hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl N-methylglycinate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities include unreacted starting materials, primarily N-methylglycine (sarcosine), residual solvents from the synthesis (e.g., methanol), and water. Other potential impurities can arise from side reactions, such as the formation of diketopiperazines or byproducts from the esterification reagent.
Q2: Why is my purified this compound product an oil instead of a crystalline solid?
A2: An oily product can result from several factors:
-
Residual Solvents: The presence of excess solvent can prevent crystallization. Ensure the product is thoroughly dried under vacuum.
-
Impurities: Certain impurities can act as crystallization inhibitors. A pre-purification step, such as an acid-base extraction, might be necessary to remove them.[1]
-
Low Melting Point: The product itself has a relatively low melting point, and drying at an elevated temperature may cause it to melt.[1]
-
Hygroscopicity: The compound is known to be hygroscopic and can absorb moisture from the atmosphere, leading to a sticky or oily appearance.[1]
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is typically due to the presence of colored impurities generated during synthesis or degradation of the product.[1] To address this, a charcoal treatment during recrystallization can be effective in removing colored impurities.[1] It is also crucial to avoid excessive heat during purification and to perform any acid-base extractions promptly and at low temperatures to prevent degradation.[1]
Q4: How can I minimize the formation of diketopiperazine impurities during synthesis and workup?
A4: Diketopiperazine formation is a common side reaction, especially with amino acid esters.[2][3][4][5] To minimize this, consider the following strategies:
-
Temperature Control: Keep reaction and workup temperatures as low as reasonably possible.
-
pH Control: Avoid prolonged exposure to basic conditions, as the free amine is more nucleophilic and prone to cyclization.
-
Rapid Workup: Process the reaction mixture promptly after completion to isolate the hydrochloride salt, which is less susceptible to cyclization than the free ester.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system is too effective, keeping the product dissolved even at low temperatures.- Loss of product during transfers.- Incomplete crystallization. | - Optimize the solvent ratio. Gradually add the anti-solvent (e.g., diethyl ether) to the hot solution in the primary solvent (e.g., methanol) until slight turbidity is observed, then allow to cool slowly.[1]- Ensure careful and complete transfer of solids.- After initial cooling, place the crystallization mixture in an ice bath or refrigerate to maximize crystal formation.[1] |
| Product is Hygroscopic and Difficult to Handle | - Inherent property of this compound.[1] | - Handle the product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a tightly sealed container with a desiccant.[1] |
| Incomplete Removal of Starting Material (Sarcosine) | - The esterification reaction did not go to completion.- Inefficient separation during the workup process. | - An aqueous wash of the crude product (if dissolved in an organic solvent) can help remove the more water-soluble unreacted amino acid.[1]- Recrystallization is generally effective in separating the ester hydrochloride from the amino acid hydrochloride due to differences in solubility.[1] |
| Presence of Unknown Peaks in Analytical Data (e.g., HPLC, NMR) | - Side-reactions during synthesis.- Contamination from reagents or solvents. | - Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown impurity, which can help in its identification.- Run analytical spectra of all starting materials and reagents to check for potential contaminants. |
Data Presentation
Table 1: Purity and Yield Data for Purification Methods
| Purification Method | Typical Purity Achieved | Reported Yield Range | Key Considerations |
| Recrystallization | >98% (HPLC)[6][7] | 60-85% | Dependent on the purity of the crude material and optimization of the solvent system. |
| Column Chromatography | >99% | 50-70% | Can be effective for removing closely related impurities but may result in lower yields due to product loss on the column. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a common method for purifying crude this compound.
Materials:
-
Crude this compound
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w) and gently heat the mixture for 5-10 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any other insoluble impurities.
-
Crystallization: Slowly add diethyl ether to the hot filtrate with gentle swirling until the solution becomes slightly cloudy.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sarcosine (Glycine EP Impurity F) | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
Common impurities in commercial Methyl N-methylglycinate hydrochloride
Welcome to the Technical Support Center for Methyl N-methylglycinate Hydrochloride (also known as Sarcosine Methyl Ester Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and experimental use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the hydrochloride salt of the methyl ester of N-methylglycine (sarcosine). It is a white to off-white crystalline powder soluble in water.[1][2] Its primary application is as a building block in peptide synthesis, particularly for the introduction of N-methylated amino acid residues.[1] N-methylation can enhance the pharmacokinetic properties of peptides, such as increased metabolic stability and cell permeability. It is also used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.[2][3]
Q2: What are the most common impurities found in commercial this compound?
The quality and purity of this compound are crucial for successful and reproducible experimental outcomes. The most common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process.
-
Sarcosine Hydrochloride: This is the unreacted starting material or a product of ester hydrolysis and is considered the primary organic impurity.[1][4]
-
Incompletely Esterified Products: Residual starting material that has not been fully converted to the methyl ester.
-
Over-Alkylated Derivatives: Byproducts resulting from undesired multiple methylation reactions during the synthesis of sarcosine.
-
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
-
Methanol: The most common residual solvent, as it is used in the esterification reaction.[1]
-
-
Water Content: The presence of water can affect the stability and reactivity of the compound. It is hygroscopic, meaning it can absorb moisture from the atmosphere.[2]
-
Degradation Products: Impurities that can form during storage.
-
Diketopiperazines: Cyclized dipeptide byproducts that can form, especially in the context of peptide synthesis.
-
Impurity Profile and Acceptance Criteria
The following table summarizes the common impurities and their typical acceptance criteria in commercial batches of this compound.
| Impurity Category | Specific Impurity | Typical Acceptance Criteria | Analytical Method |
| Organic Impurities | Sarcosine Hydrochloride | ≤ 3.0% | High-Performance Liquid Chromatography (HPLC) |
| Other Organic Impurities | ≤ 1.0% total | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Residual Solvents | Methanol | Typically ≤ 3000 ppm (ICH Q3C Limit) | Headspace Gas Chromatography (HS-GC) with FID or MS detector |
| Water Content | Water | ≤ 1.0% | Karl Fischer Titration |
| Assay | Methyl N-methylglycinate HCl | ≥ 97.0% | Titration, HPLC |
Table 1: Common impurities and typical specifications for commercial this compound.[1][4][5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Incomplete or Slow Coupling Reactions in Solid-Phase Peptide Synthesis (SPPS)
-
Question: My coupling reaction with this compound is sluggish or incomplete, leading to low yields of my desired peptide. What could be the cause and how can I resolve it?
-
Answer: Incomplete coupling is a common challenge when working with N-methylated amino acids due to steric hindrance from the methyl group on the nitrogen atom.
-
Immediate Action: Double Coupling. If a monitoring test (like the Kaiser test for primary amines or the bromophenol blue test for secondary amines) indicates an incomplete reaction, the most straightforward first step is to perform a second coupling. This involves draining the reaction vessel and adding a fresh solution of the activated amino acid.[6]
-
Optimization of Coupling Reagents: If double coupling is insufficient, consider using more potent coupling reagents. Reagents like HATU, HCTU, or PyBOP are often more effective for sterically hindered amino acids.
-
Increase Reaction Time and/or Temperature: Extending the coupling time can help drive the reaction to completion. In some cases, gently increasing the temperature may also be beneficial, but this should be done with caution to avoid side reactions.
-
Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. NMP can sometimes be superior to DMF in solvating the growing peptide chain and improving coupling efficiency.
-
Issue 2: Formation of Deletion Sequences in the Final Peptide Product
-
Question: My mass spectrometry analysis shows significant peaks corresponding to my target peptide missing the N-methylglycine residue. Why is this happening and what can I do?
-
Answer: The presence of deletion sequences is a direct consequence of incomplete coupling of the N-methylated residue.
-
Capping Unreacted Amines: If you suspect incomplete coupling, it is crucial to "cap" any unreacted free amines on the resin before proceeding to the next coupling step. This is typically done using acetic anhydride to acetylate the unreacted N-termini, preventing them from reacting in subsequent cycles and forming deletion sequences.
-
Review and Optimize Coupling Protocol: Re-evaluate your coupling protocol. Ensure you are using a sufficient excess of the N-methylated amino acid and coupling reagents. For difficult couplings, increasing the equivalents can be beneficial.
-
Issue 3: Presence of Unexpected Byproducts in the Final Product
-
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of the crude product. What could be the source of these impurities?
-
Answer: Unexpected byproducts can originate from the starting material or from side reactions during synthesis.
-
Diketopiperazine Formation: N-methylated amino acids, when at the N-terminus of a dipeptide attached to the resin, are prone to intramolecular cyclization to form a diketopiperazine, which is then cleaved from the resin. To mitigate this, it is advisable to couple the third amino acid as soon as possible after the deprotection of the second amino acid.
-
Check Purity of Starting Material: Always ensure the purity of your this compound lot. If in doubt, re-analyze the starting material for any unexpected impurities that might be carried through the synthesis.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Quantification of Sarcosine Hydrochloride Impurity
This method is suitable for determining the purity of this compound and quantifying the sarcosine hydrochloride impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[2][8]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the more non-polar components. A starting point could be 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: Use area normalization to determine the percentage of the main peak and the sarcosine hydrochloride peak.
Protocol 2: Headspace GC-MS Method for Residual Methanol Analysis
This protocol describes the determination of residual methanol in this compound.
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer (HS-GC-MS). A Flame Ionization Detector (FID) can also be used.[6][9][10]
-
Column: A polar capillary column suitable for volatile compounds (e.g., a WAX column).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure the elution of methanol and other potential volatile impurities.
-
Headspace Parameters:
-
Vial Equilibration Temperature: Typically 80-100°C.
-
Vial Equilibration Time: 15-30 minutes.
-
-
Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or water) to dissolve the sample. Seal the vial immediately.
-
Quantification: Use an external standard calibration curve prepared with known amounts of methanol.
Protocol 3: Karl Fischer Titration for Water Content Determination
This method is used to determine the water content in the sample.
-
Apparatus: A Karl Fischer titrator (coulometric or volumetric). For low water content, a coulometric titrator is preferred.[11][12][13][14][15]
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant).
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.[11][13]
-
Procedure (Volumetric):
-
Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Accurately weigh the sample and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
-
-
Note: Due to the poor solubility of some amino acid hydrochlorides in methanol, a solubilizer like formamide may be added, or a KF oven may be used to extract the water.[11][12]
Visualized Workflows and Relationships
Caption: Commercial Synthesis Workflow for this compound.
Caption: Analytical Workflow for Quality Control of this compound.
Caption: Troubleshooting Logic for Incomplete Coupling Reactions.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. Sarcosine methyl ester hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Sarcosine methyl ester hydrochloride | 13515-93-0 | FS37426 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. ppd.com [ppd.com]
- 15. metrohm.com [metrohm.com]
How to prevent dimerization of Methyl N-methylglycinate hydrochloride
Welcome to the technical support center for Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent its dimerization and address other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No: 13515-93-0) is the methyl ester of N-methylglycine (sarcosine) and is supplied as a hydrochloride salt.[1] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1] Its applications include peptide synthesis and as a building block in medicinal chemistry.[1]
Q2: What is dimerization and why is it a concern for this compound?
Dimerization is a side reaction where two molecules of Methyl N-methylglycinate react with each other to form a diketopiperazine, a cyclic dimer. This is a common issue with amino acid esters, especially under basic conditions or upon prolonged storage after the hydrochloride has been neutralized. Dimerization consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to remove.
Q3: How can I prevent the dimerization of this compound during storage?
Proper storage is crucial to maintain the stability of this compound and prevent degradation. As a hygroscopic substance, it readily absorbs moisture from the atmosphere, which can lead to clumping and hydrolysis.[2] It can also be sensitive to light and temperature fluctuations.[2]
Q4: What are the primary side reactions to be aware of when using this compound in peptide synthesis?
Besides dimerization, other potential side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, which can be promoted by the basic conditions often used in peptide coupling.[3]
-
Side-chain acylation: The secondary amine of one molecule can react with the activated carboxyl group of another, leading to undesired oligomers.[3]
-
Incomplete coupling: This can be due to steric hindrance or aggregation of the peptide chain.[3]
Troubleshooting Guides
Issue: Suspected Dimerization or Degradation During Storage
If you observe clumping, discoloration, or poor performance in reactions, your this compound may have degraded. Follow these troubleshooting steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines.
-
Perform Quality Control: Analyze a small sample by techniques such as NMR or HPLC to check for the presence of the dimer or other impurities. The melting point can also be an indicator of purity.[1]
-
Purification: If degradation is minor, recrystallization may be an option to purify the material before use.
Issue: Low Yield or Impurity Formation in Peptide Coupling Reactions
Low yields or the presence of unexpected byproducts in your peptide synthesis can often be attributed to side reactions like dimerization.
-
Optimize Reaction Conditions:
-
Temperature: Perform couplings at low temperatures (e.g., 0 °C) to minimize the rate of side reactions.[3]
-
pH: Avoid excessively basic conditions. Use a non-nucleophilic base, and only use the minimum amount necessary to neutralize the hydrochloride salt.
-
-
Choice of Reagents:
-
Coupling Reagents: Employ coupling reagents known to suppress side reactions, such as HATU or HCTU, in combination with an additive like HOBt or OxymaPure®.[3]
-
Protecting Groups: For complex syntheses, consider using a temporary protecting group on the secondary amine if dimerization or side-chain acylation is a persistent issue.[4]
-
-
Order of Addition: Add the amine component (in this case, deprotected Methyl N-methylglycinate) to the reaction mixture only after the carboxylic acid has been pre-activated with the coupling reagent and a base. This can help reduce the formation of unwanted side products.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C for long-term storage.[1][2] | Minimizes degradation and maintains stability. |
| Humidity | Relative humidity below 60%.[2] | Prevents moisture absorption due to its hygroscopic nature.[2] |
| Light | Store in opaque or amber-colored containers.[2] | Protects from potential light-induced degradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidation. |
| Container | Tightly sealed containers.[6] | Prevents exposure to moisture and air. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using HATU to Minimize Side Reactions
-
Dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the salt and free the amine.
-
Slowly add the solution of the free amine of Methyl N-methylglycinate to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with the appropriate workup and purification procedures.
Visualizations
Caption: Workflow for preventing dimerization during peptide coupling.
Caption: Causes and prevention of dimerization.
References
Technical Support Center: HPLC Analysis of Methyl N-methylglycinate hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl N-methylglycinate hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC, particularly for polar and basic compounds like this compound. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution and lead to inaccurate quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.
Q1: What are the most common causes of peak tailing for this compound?
A1: The most frequent causes of peak tailing for this polar amine compound are:
-
Secondary Silanol Interactions: this compound, being a secondary amine, is basic and will be protonated (positively charged) at acidic to neutral pH. Residual silanol groups (Si-OH) on the surface of silica-based columns can be ionized and carry a negative charge, leading to strong secondary electrostatic interactions with the positively charged analyte. This causes a portion of the analyte to be retained longer, resulting in a tailing peak.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[3] If the pH is not optimized, it can lead to the ionization of both the analyte and residual silanols, maximizing unwanted interactions.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Column Degradation: Over time, columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or blockages at the inlet frit, all of which can contribute to poor peak shape.[2]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, large-volume detector cells, or poorly made connections, can cause band broadening and peak tailing.[4]
Q2: How can I minimize silanol interactions to improve peak shape?
A2: There are several strategies to mitigate the effects of residual silanols:
-
Mobile Phase pH Adjustment: A primary strategy is to adjust the mobile phase pH to suppress the ionization of either the silanol groups or the analyte.
-
Low pH (e.g., pH < 3): At a low pH, the silanol groups are protonated (neutral), which significantly reduces their electrostatic interaction with the protonated amine analyte. This is a very common and effective approach.[1][3]
-
High pH (e.g., pH > 8): At a high pH, the amine analyte is in its neutral (free base) form, which minimizes ionic interactions. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[3]
-
-
Use of Mobile Phase Additives: "Silanol blockers" or "competing bases" can be added to the mobile phase to improve peak shape.
-
Triethylamine (TEA): This is a common additive that competes with the basic analyte for active silanol sites, thereby reducing secondary interactions.[3] A typical starting concentration is 0.1% (v/v).
-
-
Choice of a Suitable Column: Modern HPLC columns are designed to minimize silanol interactions.
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, reducing the number of active sites available for secondary interactions.[1]
-
"Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds and have a very low level of silanol activity.
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, leading to improved pH stability and reduced silanol activity.
-
Q3: What are the recommended starting HPLC conditions for this compound?
A3: While method development and optimization are always necessary, the following table provides a good starting point for the analysis of this compound and similar compounds.
| Parameter | Recommendation | Rationale |
| Column | C18, End-capped or Base-Deactivated (e.g., Newcrom R1, Primesep 100) | To minimize secondary interactions with residual silanols.[5][6][7] |
| Mobile Phase | Acetonitrile/Water with an acidic modifier | A common mobile phase for reversed-phase chromatography of polar compounds. |
| Acidic Modifier | 0.1% Formic Acid or 0.1% Phosphoric Acid | To maintain a low pH (around 2.5-3.0), which protonates the analyte and neutralizes silanol groups.[5][6] |
| Detection | UV at 200-210 nm or Mass Spectrometry (MS) | The analyte has low UV absorbance, so low wavelength UV or a more universal detector like MS is required. |
| Injection Solvent | Mobile Phase or a weaker solvent | To prevent peak distortion caused by solvent mismatch. |
Frequently Asked Questions (FAQs)
Q: I'm still seeing peak tailing even after lowering the mobile phase pH. What should I try next?
A: If lowering the pH is not sufficient, consider the following steps in a logical order:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Add a Competing Base: Introduce a low concentration (e.g., 0.05-0.1%) of triethylamine (TEA) to your mobile phase to block active silanol sites.
-
Check for Column Contamination/Degradation: Flush the column with a strong solvent. If the problem persists, it might be time to replace the column.
-
Inspect the HPLC System: Check for any dead volumes in your system, such as poorly connected fittings or long tubing.
Q: Can the hydrochloride salt form of the analyte affect the peak shape?
A: Yes, the hydrochloride salt can influence the local pH at the point of injection. If the sample is dissolved in a solvent with low buffer capacity, the injection of the acidic salt can cause a temporary pH shift on the column, potentially leading to peak splitting or tailing.[8] To mitigate this, ensure your mobile phase is adequately buffered or dissolve your sample in the mobile phase itself.
Q: Would a Hydrophilic Interaction Liquid Chromatography (HILIC) column be a better choice for this compound?
A: A HILIC column could be a very effective alternative. Since this compound is a polar compound, it may have weak retention on a traditional C18 column under highly aqueous mobile phase conditions. HILIC columns are specifically designed for the retention of polar compounds and can often provide better peak shapes for such analytes.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Acidic Modifier
-
To prepare 1 L of a 0.1% formic acid solution in water, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
This aqueous solution can then be mixed with acetonitrile to achieve the desired mobile phase composition.
Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20-30 column volumes of a strong organic solvent, such as acetonitrile or isopropanol.
-
Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Separation of Methyl glycinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
Technical Support Center: Purification and Removal of Unreacted Starting Materials
Topic: Removing unreacted Methyl N-methylglycinate hydrochloride from product
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted this compound (also known as sarcosine methyl ester hydrochloride) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My product is a non-polar organic compound, and I suspect it is contaminated with unreacted this compound. How can I remove this water-soluble impurity?
A1: Since this compound is highly soluble in water[1][2][3], a simple aqueous wash (liquid-liquid extraction) is a highly effective method for its removal from a non-polar organic product. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with water or a saturated sodium chloride solution (brine). The this compound will partition into the aqueous phase, which can then be separated and discarded. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield your purified product.
Q2: I have the opposite problem. My desired product is water-soluble, and I need to remove the unreacted this compound. What should I do?
A2: This scenario requires a different approach. One effective strategy is to perform an acid-base extraction. By carefully adjusting the pH of the aqueous solution, you can selectively extract your product or the impurity.
-
If your product is not basic: You can make the aqueous solution basic (e.g., with sodium bicarbonate or a dilute sodium hydroxide solution) to deprotonate the this compound to its free base, methyl N-methylglycinate. This free base is significantly more soluble in organic solvents. You can then extract the free base into an organic solvent like ethyl acetate or dichloromethane, leaving your water-soluble product in the aqueous layer.
-
If your product is acidic: You can acidify the solution to ensure your product is in its neutral form and potentially extractable into an organic solvent, while the this compound remains in the aqueous phase.
Q3: Can I use recrystallization to purify my product from this compound?
A3: Recrystallization can be an effective purification technique if a suitable solvent or solvent system can be identified in which the solubility of your product and the this compound differ significantly at different temperatures. This compound is a crystalline solid.[1] For instance, if your product is soluble in a hot solvent but crystallizes upon cooling, while the impurity remains in the mother liquor, this method can be very effective. It has been noted that a 1:1 chloroform:methanol mixture can be used for the crystallization of the related compound, glycine methyl ester hydrochloride.[4] You will need to perform solvent screening to find the optimal conditions for your specific product.
Q4: Is column chromatography a viable option for removing this compound?
A4: Yes, column chromatography can be used. Since this compound is a polar and ionic compound, it will have a strong affinity for polar stationary phases like silica gel. Therefore, it will likely have very low mobility (a low Rf value) in many common organic solvent systems. Your less polar organic product would elute from the column first, allowing for separation. For highly water-soluble compounds, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) can also be an effective separation technique.
Q5: What are the key physical properties of this compound that I should be aware of during purification?
A5: Understanding the physical properties is crucial for selecting the right purification method. Here is a summary of key data:
Physical Properties of this compound
| Property | Value |
| Synonyms | Sarcosine methyl ester hydrochloride, Methyl (methylamino)acetate hydrochloride |
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol [5] |
| Appearance | White to light brown crystalline powder[1] |
| Melting Point | 117-119 °C[6] |
| Solubility in Water | Soluble[1][2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product still contains starting material after aqueous wash. | Insufficient number of washes or inadequate mixing. | Increase the number of aqueous washes (3-5 times). Ensure vigorous mixing during each wash to maximize partitioning of the hydrochloride salt into the aqueous layer. Using a saturated brine solution for the final washes can help to remove residual water from the organic layer. |
| Emulsion formation during liquid-liquid extraction. | The solvent system or concentration of solutes is promoting the formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can often help to break up the emulsion. Alternatively, you can try filtering the mixture through a pad of Celite. |
| Difficulty in separating the free base of methyl N-methylglycinate from the product after basification. | The product and the free base have similar solubilities in the chosen organic solvent. | Consider using a different extraction solvent. Alternatively, column chromatography may be necessary to separate the two compounds based on their differing polarities. |
| Low recovery of the desired product after purification. | The product may have some solubility in the aqueous phase, or it may be adsorbing to the drying agent. | Minimize the volume of the aqueous washes. After drying the organic layer, rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. |
Experimental Protocol: Removal of this compound by Acid-Base Extraction
This protocol details the removal of unreacted this compound from a hypothetical reaction where the desired product is a neutral, water-insoluble organic compound.
Materials:
-
Crude reaction mixture containing the desired product and unreacted this compound.
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of the chosen organic solvent (e.g., 50 mL of ethyl acetate for 1 g of crude product).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. This step neutralizes the hydrochloride and converts it to the free amine.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (this may vary depending on the solvent density), and the lower layer will be the aqueous phase.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with an equal volume of deionized water by shaking and allowing the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove most of the dissolved water in the organic layer. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution (the drying agent should no longer clump together).
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the purified product, now free of this compound.
Purification Workflow
The following diagram illustrates the decision-making process for selecting an appropriate purification method.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. Sarcosine methyl ester hydrochloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Sarcosine ethyl ester hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 4. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 347840-04-4 CAS MSDS (N-METHYL-D3-GLYCINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Methyl N-methylglycinate Hydrochloride Reactivity
Welcome to the technical support center for Methyl N-methylglycinate hydrochloride (Sarcosine methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of pH on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is soluble in water and its stability is pH-dependent. As an ester, it is susceptible to hydrolysis, particularly under alkaline conditions, to yield sarcosine and methanol. The hydrochloride salt form is generally more stable for storage as a solid compared to the free base, which can be prone to polymerization or diketopiperazine formation. For long-term storage of aqueous solutions, it is advisable to use a slightly acidic pH and low temperatures (2-8°C) to minimize hydrolysis.
Q2: How does pH affect the rate of hydrolysis of this compound?
The hydrolysis of this compound is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 4): The rate of hydrolysis is accelerated due to specific acid catalysis. The ester carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH 6-8): A spontaneous, or water-catalyzed, hydrolysis reaction occurs. This is generally the region of maximum stability, although the rate is not zero.
-
Alkaline Conditions (pH > 8): The rate of hydrolysis significantly increases due to base catalysis (saponification). The hydroxide ion is a potent nucleophile that directly attacks the ester carbonyl.
Q3: What are the expected degradation products of this compound at different pH values?
The primary degradation pathway for this compound in aqueous solution across the pH range is hydrolysis of the methyl ester bond.
-
Primary Degradation Products:
-
Sarcosine (N-methylglycine)
-
Methanol
-
Under strongly acidic or basic conditions, further degradation of sarcosine is possible over extended periods, but the initial and most common degradation products are the corresponding carboxylic acid and alcohol.
Q4: I am observing rapid degradation of my compound in solution. What are the likely causes and how can I mitigate this?
Rapid degradation is most commonly due to hydrolysis, influenced by the pH of your solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution: If the pH is alkaline (pH > 8), the rate of hydrolysis will be significantly faster.
-
Buffer your solution: If your experimental conditions allow, use a buffer to maintain a slightly acidic to neutral pH (e.g., pH 4-6) where the compound is most stable.
-
Temperature: Hydrolysis rates are temperature-dependent. If possible, conduct your experiments at lower temperatures to reduce the rate of degradation.
-
Purity of Reagents: Ensure the water and other reagents used to prepare your solutions are free from acidic or basic contaminants.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | pH of the reaction mixture is not controlled and is drifting over time. | Use a suitable buffer system to maintain a constant pH throughout the experiment. |
| Precipitate formation in the reaction mixture | Change in solubility of Methyl N-methylglycinate or its degradation product (sarcosine) due to pH shifts. | Ensure the pH of the solution is maintained within a range where all components remain soluble. Consider adjusting the solvent system if necessary. |
| Difficulty in isolating the ester product after a reaction | Hydrolysis of the ester during workup, particularly if basic aqueous solutions are used. | Perform extractions and purification steps under neutral or slightly acidic conditions and at low temperatures. Avoid prolonged exposure to basic conditions. |
| Non-reproducible analytical results (e.g., HPLC) | On-column degradation or instability in the mobile phase. | Ensure the mobile phase is buffered and at a pH that ensures the stability of the analyte. Check for any active sites on the column that might be promoting degradation. |
Quantitative Data on Reactivity
The rate of hydrolysis of Methyl N-methylglycinate is significantly influenced by pH. The overall observed rate constant (kobs) can be described by the following equation:
kobs = kH+[H+] + kH2O + kOH-[OH-]
where:
-
kH+ is the rate constant for acid-catalyzed hydrolysis.
-
kH2O is the rate constant for neutral (water-catalyzed) hydrolysis.
-
kOH- is the rate constant for base-catalyzed hydrolysis (saponification).
Table 1: Saponification Rate Constants for Sarcosine Methyl Ester at Various Temperatures
| Temperature (°C) | Second-Order Rate Constant (kOH-) (M-1s-1) |
| 25 | 0.233 |
| 40 | 0.617 |
| 55 | 1.50 |
Data adapted from St. Pierre, T., and J. M. Martin. "The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters." Canadian Journal of Chemistry 49.14 (1971): 2432-2437.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
This protocol outlines a general method for monitoring the degradation of this compound and the formation of its primary degradation product, sarcosine.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable aqueous buffer of a known pH to a final concentration of ~1 mg/mL.
-
Reaction Solutions: Prepare a series of solutions at different pH values (e.g., pH 3, 5, 7, 9, 11) by diluting the stock solution in the appropriate buffers.
-
Mobile Phase: A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as the ester and its degradation product have poor chromophores, low UV detection is necessary. A derivatization step may be required for higher sensitivity).
-
Gradient: A suitable gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Column Temperature: 30°C
4. Procedure:
-
Incubate the reaction solutions at a constant temperature (e.g., 25°C, 40°C).
-
At various time points, withdraw an aliquot from each reaction solution.
-
Quench the reaction if necessary by adding an equal volume of the initial mobile phase or a buffer that brings the pH to a stable range.
-
Inject the sample onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of sarcosine over time.
-
Calculate the rate constants for hydrolysis at each pH by plotting the natural logarithm of the concentration of the ester versus time.
Visualizations
Technical Support Center: Catalyst Poisoning in Reactions with Sarcosine Methyl Ester Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning encountered during chemical reactions involving sarcosine methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with sarcosine methyl ester hydrochloride that are susceptible to poisoning?
A1: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used in reactions such as reductive aminations to synthesize or modify sarcosine methyl ester hydrochloride. These catalysts are known to be susceptible to poisoning by various substances, including compounds containing sulfur, nitrogen, and halogens.
Q2: What is the primary cause of catalyst poisoning when using sarcosine methyl ester hydrochloride?
A2: The primary suspect for catalyst poisoning is the hydrochloride component of the reactant. Chloride ions (Cl⁻) can strongly adsorb to the active sites of palladium catalysts, leading to deactivation. This phenomenon is a known issue in catalytic hydrogenations and other palladium-catalyzed reactions where hydrochloride salts are present. The nitrogen atom in the sarcosine derivative itself can also contribute to catalyst inhibition by coordinating to the metal center.
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: The most common signs of catalyst poisoning include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely.
-
Incomplete Conversion: The starting materials are not fully consumed, even after extended reaction times or with increased catalyst loading.
-
Increased Pressure Drop: In fixed-bed reactors, an accumulation of fouling substances can lead to an increased pressure drop across the catalyst bed.[1]
-
Changes in Product Selectivity: The formation of unexpected side products may be observed.
Q4: Can a catalyst poisoned during a reaction with sarcosine methyl ester hydrochloride be regenerated?
A4: Yes, in many cases, palladium catalysts poisoned by chlorides or other species can be regenerated, although complete recovery of activity is not always guaranteed. Regeneration methods often involve washing the catalyst to remove the adsorbed poison or thermal treatments. For chloride poisoning, washing with a basic solution can be effective. Thermal regeneration in a stream of air or an inert gas can also be employed to remove adsorbed species.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in reactions involving sarcosine methyl ester hydrochloride.
Problem: Slow or Stalled Reaction
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning by Hydrochloride | - Analyze reaction kinetics; a gradual decrease in rate is indicative of poisoning.- Test the reaction with the free base form of sarcosine methyl ester (if stable under reaction conditions) to see if the rate improves. | - Use a Sacrificial Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl as it is formed or released.- Pre-treat the Substrate: If possible, convert the hydrochloride salt to the free amine before the reaction.- Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for the poisoned sites to achieve the desired conversion.- Catalyst Regeneration: After the reaction, filter the catalyst and attempt a regeneration protocol (see Experimental Protocols). |
| Impure Starting Materials or Solvents | - Analyze starting materials (sarcosine methyl ester hydrochloride, other reactants) and solvent for impurities using techniques like GC-MS, NMR, or elemental analysis. Look for traces of sulfur or other known catalyst poisons. | - Purify Reactants and Solvents: Use high-purity grade materials. Purify solvents by distillation or by passing them through a column of activated alumina.- Use a Guard Bed: Pass the reactant stream through a guard bed containing a material that can adsorb poisons before it reaches the catalyst bed. |
| Poor Catalyst Quality or Handling | - Verify the age and storage conditions of the catalyst. Older or improperly stored catalysts can have reduced activity.- Ensure the catalyst was not unnecessarily exposed to air, as some catalysts are pyrophoric and can be deactivated by oxidation. | - Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier for critical reactions.- Proper Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). |
Quantitative Data on Catalyst Performance
The following table summarizes hypothetical data illustrating the impact of hydrochloride on a typical reductive amination reaction to form a secondary amine, using a Pd/C catalyst.
| Parameter | Condition A: Amine Free Base | Condition B: Amine Hydrochloride Salt | Condition C: Amine Hydrochloride Salt + 1.1 eq. Base |
| Substrate | Amine | Amine·HCl | Amine·HCl |
| Catalyst Loading | 5 mol% Pd/C | 5 mol% Pd/C | 5 mol% Pd/C |
| Reaction Time | 4 hours | 24 hours | 5 hours |
| Conversion | >99% | 45% | >99% |
| Yield of Desired Product | 95% | 40% | 93% |
| Catalyst Turnover Frequency (TOF) | High | Very Low | High |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Example Reaction: Reductive Amination of Glycine Methyl Ester Hydrochloride with Formaldehyde to Synthesize Sarcosine Methyl Ester Hydrochloride
This protocol is a representative procedure for a reaction where catalyst poisoning by a hydrochloride salt can be an issue.
Materials:
-
Glycine methyl ester hydrochloride
-
Formaldehyde (37 wt% in H₂O)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a glass-lined reactor, add glycine methyl ester hydrochloride (1.0 eq) and 10% Pd/C (5 mol%).
-
Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Solvent and Reagent Addition: Under the inert atmosphere, add methanol as the solvent, followed by the aqueous formaldehyde solution (1.1 eq).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The filtrate containing the product can be concentrated under reduced pressure to yield sarcosine methyl ester hydrochloride.
Catalyst Regeneration Protocol (for Chloride Poisoning)
-
Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture and wash it with the reaction solvent (e.g., methanol) to remove any residual product.
-
Base Wash: Prepare a dilute aqueous solution of a mild base (e.g., 0.1 M Na₂CO₃). Suspend the catalyst in this solution and stir for 1-2 hours at room temperature. This helps to neutralize and remove adsorbed chloride ions.
-
Water Wash: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activation (Optional): Before reuse, the catalyst may need to be reactivated, for example, by reduction under a hydrogen atmosphere.
Visualizations
Below are diagrams illustrating key concepts related to catalyst poisoning in this context.
References
Validation & Comparative
A Comparative Guide for Researchers: Methyl N-methylglycinate Hydrochloride vs. Glycine Methyl Ester Hydrochloride
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of their work. Among the vast array of available reagents, amino acid esters serve as fundamental building blocks. This guide provides an objective, data-driven comparison of two closely related yet distinct compounds: Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride) and Glycine methyl ester hydrochloride. This comparison aims to assist in making informed decisions based on the specific requirements of a given synthetic route or biological application.
Chemical and Physical Properties: A Tabular Comparison
The fundamental differences in the chemical and physical properties of these two compounds, arising from the presence of an N-methyl group in this compound, can significantly influence their handling, reactivity, and suitability for various applications.
| Property | This compound | Glycine methyl ester hydrochloride |
| Synonyms | Sarcosine methyl ester hydrochloride, Methyl (methylamino)acetate hydrochloride | Methyl glycinate hydrochloride, Aminoacetic acid methyl ester hydrochloride[1][2][3] |
| CAS Number | 13515-93-0[4][5] | 5680-79-5[1][6] |
| Molecular Formula | C4H10ClNO2[7] | C3H8ClNO2[6][8] |
| Molecular Weight | 139.58 g/mol [7] | 125.55 g/mol [6][8] |
| Appearance | White to off-white or beige crystals or crystalline powder[5][9] | White crystalline powder[1][10] |
| Melting Point | 105-123 °C[4][5] | 173-178 °C[1][11] |
| Water Solubility | Soluble[12] | Highly soluble (>1000 g/L at 20 °C)[2][13] |
| Stability | Stable under normal conditions, hygroscopic[12] | The hydrochloride salt is shelf-stable, whereas the free ester is prone to polymerization. It is also hygroscopic.[2][6][10] |
| Storage Conditions | Store at 0-8 °C, under inert gas, away from moisture and oxidizing agents.[5][12] | Store in a cool, dry, well-ventilated place in a tightly closed container.[11][14] |
Synthesis and Reactivity
Synthesis: Both compounds are typically synthesized from their respective amino acids, sarcosine and glycine, through esterification with methanol in the presence of an acid catalyst, most commonly hydrogen chloride or thionyl chloride. The hydrochloride salt is formed in situ or during workup, which enhances the stability of the final product.
Reactivity: The primary difference in reactivity stems from the secondary amine in Methyl N-methylglycinate versus the primary amine in Glycine methyl ester.
-
Glycine methyl ester hydrochloride possesses a primary amine that is a versatile nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and Schiff base formation. It is a cornerstone in peptide synthesis.[1]
-
This compound has a secondary amine, which is also nucleophilic but sterically more hindered. This can influence reaction rates and the feasibility of certain transformations. The N-methyl group also imparts different electronic properties to the molecule.
Experimental Protocols
General Synthesis of Amino Acid Methyl Ester Hydrochlorides
This protocol is a generalized procedure for the synthesis of both Glycine methyl ester hydrochloride and this compound.
Materials:
-
Glycine or Sarcosine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl2) or Hydrogen chloride (gas)
-
Dry Diethyl ether or Acetone (for precipitation/washing)
Procedure:
-
Under anhydrous conditions and in a fume hood, slowly add thionyl chloride dropwise to chilled (0 °C) anhydrous methanol with stirring.[2][15]
-
After the addition is complete, allow the solution to stir for a further 30-60 minutes at 0 °C.
-
Add the respective amino acid (glycine or sarcosine) portion-wise to the methanolic HCl solution.[15]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then reflux for several hours until the reaction is complete (monitored by TLC).[2][15]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid residue is triturated with dry diethyl ether or acetone, filtered, and washed with the same solvent to yield the crude product.[10]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying these compounds.
Method:
-
Column: A suitable reversed-phase or ion-exchange column (e.g., Primesep 100 or Primesep A).[16][17]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer, such as sulfuric acid.[17]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Standard Preparation: Prepare standard solutions of known concentrations of the respective hydrochloride salt in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase, filter, and inject into the HPLC system.
-
Analysis: Compare the retention time of the sample peak with that of the standard to confirm identity. Quantify the purity by comparing the peak area of the analyte to the total peak area or against the calibration curve.
Applications in Research and Drug Development
Both compounds are valuable intermediates in organic synthesis and drug development, but their applications can differ based on their structural nuances.
Glycine Methyl Ester Hydrochloride:
-
Peptide Synthesis: It is a fundamental building block for the synthesis of peptides and peptidomimetics.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for a wide range of pharmaceuticals, including those targeting the central nervous system.[1][18]
-
Heterocyclic Synthesis: The primary amine and ester functionalities make it a versatile starting material for the construction of various heterocyclic scaffolds.
This compound (Sarcosine Methyl Ester Hydrochloride):
-
N-Methylated Peptides: It is the key building block for introducing N-methylated glycine (sarcosine) residues into peptide chains. N-methylation can improve metabolic stability, cell permeability, and conformational properties of peptides.
-
Peptoid Synthesis: N-substituted glycine oligomers, or peptoids, are a class of peptide mimics with significant potential in drug discovery.[19][20] Methyl N-methylglycinate can be considered the simplest N-substituted glycine building block.
-
Metabolic Studies: It is used in research investigating amino acid metabolism.[5]
-
Neuropharmacology: Sarcosine and its derivatives are being explored for their potential in treating neurological and psychiatric disorders, such as schizophrenia and depression, by modulating glycine receptors.[5]
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 3. Glycine methyl ester hydrochloride | 5680-79-5 | G-4701 [biosynth.com]
- 4. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 17. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 18. nbinno.com [nbinno.com]
- 19. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Reactivity Under the Microscope: A Comparative Analysis of Sarcosine Methyl Ester Hydrochloride and Other Amino Acid Esters
For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision that profoundly influences the efficiency and outcome of synthetic peptide and medicinal chemistry projects. This guide provides an objective comparison of the reactivity of Sarcosine methyl ester hydrochloride against other commonly used amino acid esters, supported by an overview of relevant experimental data and detailed protocols.
Sarcosine methyl ester hydrochloride, an N-methylated derivative of glycine methyl ester, presents a unique reactivity profile primarily influenced by the steric hindrance imparted by the N-methyl group. This structural feature sets it apart from its primary amino acid ester counterparts such as glycine methyl ester, leucine methyl ester, and even the cyclic secondary amino acid ester, proline methyl ester. Understanding these reactivity differences is paramount for optimizing reaction conditions, particularly in acylation and peptide coupling reactions.
The Impact of N-Methylation and Steric Hindrance
The presence of a methyl group on the nitrogen atom of sarcosine methyl ester introduces significant steric bulk around the nucleophilic nitrogen. This steric hindrance is a dominant factor governing its reactivity in comparison to primary amino acid esters.[1][2] In general, reactions involving nucleophilic attack by the amino group are slower for N-methylated amino acids.[2][3]
Conversely, the absence of an N-H bond in sarcosine can prevent certain side reactions, such as the formation of pyroglutamate from N-terminal glutamine or the dehydration of asparagine. Furthermore, N-methylation can enhance the solubility of peptide chains in organic solvents and increase the proteolytic stability of the resulting peptide.[4][5]
Comparative Reactivity in Acylation and Peptide Coupling
While specific kinetic data for direct, side-by-side comparisons under identical conditions are not extensively consolidated in the literature, a clear trend emerges from numerous studies. N-methylated amino acids, including sarcosine, generally exhibit slower reaction rates and may require more forceful coupling conditions to achieve comparable yields to their non-methylated counterparts.[6][7]
For instance, in peptide coupling reactions, the sterically hindered nature of sarcosine's secondary amine often necessitates the use of more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) to achieve efficient amide bond formation.[6][8] Standard coupling reagents such as HBTU may prove less effective, leading to lower yields and longer reaction times.[8]
The following table summarizes the expected relative reactivity and typical observations when comparing Sarcosine methyl ester hydrochloride with other common amino acid esters in a standard peptide coupling reaction. The quantitative values are illustrative and based on general trends reported in the literature.
| Amino Acid Ester | Structure | Relative Reactivity (Illustrative) | Typical Coupling Reagent(s) | Expected Yield (Illustrative) | Key Considerations |
| Sarcosine methyl ester HCl | CH₃NHCH₂COOCH₃ · HCl | Low | HATU, PyBroP, Stronger Reagents | 70-85% | Steric hindrance requires more potent coupling reagents and potentially longer reaction times.[6][8] |
| Glycine methyl ester HCl | NH₂CH₂COOCH₃ · HCl | High | HBTU, HCTU, DCC | >95% | Least sterically hindered primary amino acid ester, generally reacts quickly and efficiently. |
| Alanine methyl ester HCl | NH₂CH(CH₃)COOCH₃ · HCl | High | HBTU, HCTU, DCC | >95% | Small side chain offers minimal steric hindrance. |
| Leucine methyl ester HCl | NH₂CH(CH₂CH(CH₃)₂)COOCH₃ · HCl | Medium-High | HBTU, HCTU, DCC | 90-95% | Bulkier side chain can slightly reduce reaction rates compared to glycine or alanine. |
| Proline methyl ester HCl | C₅H₉NO₂ · HCl | Medium | HATU, HBTU | 85-95% | As a secondary amine, it is more sterically hindered than primary amino esters, but the cyclic structure can influence reactivity differently than the acyclic N-methyl group of sarcosine.[2] |
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for N-Acylation of Amino Acid Esters
This protocol describes a general method for the acylation of an amino acid methyl ester hydrochloride using an acyl chloride.
Materials:
-
Amino acid methyl ester hydrochloride (e.g., Sarcosine methyl ester hydrochloride, Glycine methyl ester hydrochloride)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq.) dropwise to the stirred suspension.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amino acid ester solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl amino acid methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Comparative Peptide Coupling Using HATU
This protocol outlines a procedure for comparing the coupling efficiency of different amino acid methyl ester hydrochlorides in a solution-phase peptide synthesis using HATU as the coupling reagent.
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-Alanine)
-
Amino acid methyl ester hydrochloride (e.g., Sarcosine methyl ester hydrochloride, Glycine methyl ester hydrochloride, etc.)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation: In a clean, dry flask, dissolve the N-terminally protected amino acid (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.
-
Add the amino component solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by reverse-phase HPLC.[9] The disappearance of the starting materials and the formation of the dipeptide product can be quantified by integrating the respective peak areas.
-
Work-up: Once the reaction is complete (or has reached a plateau), dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by HPLC to determine the yield and purity of the formed dipeptide.
Visualizing Reaction Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical workflow for a solution-phase peptide coupling reaction.
Caption: The logical relationship between N-substitution, steric hindrance, and reactivity.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Methyl N-methylglycinate hydrochloride, also known as Sarcosine methyl ester hydrochloride. The following sections detail various analytical techniques, their comparative performance, and supporting experimental protocols to ensure accurate and reliable quantification and impurity profiling.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for this compound is critical for ensuring its quality, stability, and safety in pharmaceutical development. The primary analytical techniques employed include titrimetric, chromatographic, and spectroscopic methods. Each method offers distinct advantages in terms of accuracy, precision, sensitivity, and specificity.
Table 1: Comparison of Quantitative Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Non-Aqueous Titration | Acid-base titration in a non-aqueous solvent. The amino nitrogen is protonated by a strong acid titrant.[1] | High accuracy and precision, cost-effective, widely used for assay determination.[1] | Less specific compared to chromatographic methods, may be affected by other basic impurities. | Assay of bulk drug substance.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase.[4] | High specificity, sensitivity, and ability to separate impurities and degradation products.[4][5] | Requires more expensive equipment and skilled personnel. | Purity determination, stability studies, and quantification in complex matrices.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes.[1] | Excellent for analyzing volatile impurities like residual solvents.[1] | Requires derivatization for this compound, which can add complexity.[1] | Determination of residual solvents and other volatile impurities.[1] |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Measures the nuclear magnetic resonance of hydrogen atoms. | Provides definitive structural confirmation and quantitative analysis based on signal integration.[1] | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation. | Structural elucidation and quantification.[1] |
Table 2: Comparison of Chromatographic Methods for Impurity Profiling
| Parameter | HPLC Method | GC Method |
| Target Analytes | Non-volatile impurities, degradation products, related substances. | Volatile organic compounds (residual solvents).[1] |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization to increase volatility is necessary for the main analyte.[1] For residual solvents, headspace analysis is common.[6] |
| Typical Stationary Phase | C18 reversed-phase columns.[1][7] | DB-17 or Rxi-5Sil MS capillary columns.[1] |
| Detection | UV, Fluorescence, Mass Spectrometry (MS).[1][4] | Flame Ionization Detection (FID), Mass Spectrometry (MS).[1] |
| Key Advantage | Stability-indicating capability for non-volatile degradants. | High sensitivity for volatile impurities.[1] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Assay by Non-Aqueous Perchloric Acid Titration
This method is widely employed for the quantification of this compound.[1]
-
Apparatus:
-
Analytical balance
-
Burette (50 mL)
-
Potentiometer with a suitable electrode system
-
-
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (or potentiometric endpoint determination)
-
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.5 g of dried potassium hydrogen phthalate.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
-
Procedure:
-
Accurately weigh about 0.3 g of this compound.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator or use a potentiometric endpoint detection system.
-
Titrate with standardized 0.1 M perchloric acid.
-
Record the volume of titrant used at the endpoint.
-
-
Calculation:
Where:
Purity and Impurity Determination by HPLC
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
-
Apparatus:
-
High-Performance Liquid Chromatograph with UV or MS detector
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound of a similar concentration in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on their retention times.
-
Calculate the percentage of impurities by area normalization or by using a reference standard for each impurity.
-
Residual Solvent Analysis by Headspace Gas Chromatography (GC)
This method is used to determine the levels of residual solvents from the manufacturing process.[1]
-
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
-
Chromatographic Conditions (Example):
-
Headspace Parameters:
-
Equilibration Temperature: 80°C
-
Equilibration Time: 30 minutes
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of the expected residual solvents in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.[6]
-
Seal the vials and place them in the headspace autosampler.
-
Run the analysis and quantify the residual solvents by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.
-
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per regulatory guidelines.
Caption: A flowchart illustrating the typical stages of analytical method validation.
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach. Non-aqueous titration remains a reliable and cost-effective method for assay determination of the bulk drug substance.[1][2][3] However, for comprehensive purity and stability analysis, stability-indicating HPLC methods are indispensable due to their high specificity and ability to resolve potential degradation products. Gas chromatography is the preferred technique for the quantification of residual volatile impurities.[1] The choice of method should be based on the specific analytical requirements, and each method must be properly validated to ensure the reliability of the generated data.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 3. Sarcosine methyl ester hydrochloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Methyl N-methylglycinate hydrochloride in a Competitive Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This document outlines the experimental protocol for determining cross-reactivity using a competitive indirect enzyme-linked immunosorbent assay (CI-ELISA) and presents hypothetical data for Methyl N-methylglycinate hydrochloride and its potential cross-reactants.
Experimental Design and Rationale
The central principle of a competitive immunoassay is the competition between the target analyte (unlabeled) and a labeled version of the analyte for a limited number of antibody binding sites. The presence of the target analyte in a sample reduces the signal produced by the labeled analyte, and the degree of signal reduction is proportional to the concentration of the target analyte.
Cross-reactivity occurs when compounds structurally similar to the target analyte also bind to the antibody, causing signal interference.[3] In this hypothetical study, an antibody with high affinity for this compound is evaluated for its cross-reactivity against other sarcosine derivatives. Sarcosine (N-methylglycine) and its esters are selected as potential cross-reactants due to their close structural resemblance to this compound.[4][5][6][7]
Experimental Protocol: Competitive Indirect ELISA (CI-ELISA)
This protocol describes the steps to assess the cross-reactivity of various compounds with an antibody raised against this compound.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a 0.05 M solution.
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Analyte Standards: Prepare a serial dilution of this compound (target analyte) in the assay buffer, ranging from 0.1 ng/mL to 1000 ng/mL.
-
Potential Cross-Reactant Standards: Prepare serial dilutions of Sarcosine, Sarcosine methyl ester hydrochloride, and Sarcosine ethyl ester hydrochloride in the assay buffer across a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
Primary Antibody: Dilute the anti-Methyl N-methylglycinate hydrochloride antibody to its optimal concentration in the blocking buffer.
-
Secondary Antibody: Use a Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Substrate Solution: Prepare a TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a Methyl N-methylglycinate-protein conjugate (e.g., -BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step as described above.
-
Competitive Reaction: Add 50 µL of either the standard analyte or the potential cross-reactant solution to the wells, followed by 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Collection: Measure the optical density (OD) at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the OD values against the logarithm of the concentration for the target analyte and each potential cross-reactant.
-
Use a four-parameter logistic curve fit to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).[8]
-
Calculate the percent cross-reactivity (%CR) for each compound using the following formula:
%CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Data Presentation: Cross-Reactivity of Sarcosine Derivatives
The following table summarizes the hypothetical data from the CI-ELISA experiment.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | CH₃NHCH₂COOCH₃ · HCl | 15.5 | 100% |
| Sarcosine methyl ester hydrochloride | CH₃NHCH₂COOCH₃ · HCl | 15.5 | 100% |
| Sarcosine ethyl ester hydrochloride | CH₃NHCH₂COOC₂H₅ · HCl | 185.2 | 8.4% |
| Sarcosine | CH₃NHCH₂COOH | 975.6 | 1.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive indirect ELISA protocol used to determine cross-reactivity.
Figure 1. Workflow for the Competitive Indirect ELISA.
Interpretation and Conclusion
Based on the hypothetical data, the immunoassay demonstrates high specificity for this compound. As expected, Sarcosine methyl ester hydrochloride shows 100% cross-reactivity, as it is the same molecule. The structural difference in the ester group of Sarcosine ethyl ester hydrochloride leads to a significant reduction in antibody binding, resulting in a low cross-reactivity of 8.4%. Sarcosine, which lacks the ester group entirely, shows minimal cross-reactivity (1.6%), indicating that the ester moiety is a critical part of the epitope recognized by the antibody.
This guide illustrates a systematic approach to evaluating immunoassay specificity. For professionals in drug development and research, conducting such cross-reactivity studies is a mandatory step in assay validation to ensure data reliability and accuracy. The level of acceptable cross-reactivity is application-dependent, but thorough characterization is always essential.
References
- 1. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sarcosine - Wikipedia [en.wikipedia.org]
- 8. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
A Comparative Guide to N-Methylating Agents: Benchmarking Methyl N-methylglycinate hydrochloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-methylating agent is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides a comparative analysis of Methyl N-methylglycinate hydrochloride against established N-methylating agents: methyl iodide, dimethyl sulfate, and dimethyl carbonate.
Executive Summary
N-methylation is a fundamental transformation in organic synthesis, crucial for modulating the pharmacological properties of drug candidates. While traditional agents like methyl iodide and dimethyl sulfate offer high reactivity, they are accompanied by significant toxicity. Greener alternatives, such as dimethyl carbonate, provide a safer profile but often at the cost of reduced reactivity. This compound, a glycine derivative, is explored here as a potential, less-documented alternative. Due to a lack of extensive experimental data in the public domain for this compound as an N-methylating agent, this guide will focus on a comparative overview based on available data for the established agents and a theoretical assessment of the target compound.
Data Presentation: Comparison of N-Methylating Agents
The following tables summarize the key characteristics of the discussed N-methylating agents.
Table 1: General Properties and Reactivity
| N-Methylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | General Reactivity |
| This compound | C₄H₁₀ClNO₂ | 139.58 | Solid | Decomposes | Potentially low to moderate; likely requires activation. |
| Methyl Iodide | CH₃I | 141.94 | Liquid | 42.4 | High |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Liquid | 188 | Very High |
| Dimethyl Carbonate | (CH₃)₂CO₃ | 90.08 | Liquid | 90 | Low to moderate; often requires high temperatures or catalysts.[1][2][3][4] |
Table 2: Performance in N-Methylation of Amines (Selected Examples)
| N-Methylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Methyl Iodide | o-Nitroaniline | Li₃N, DMF, RT, 5 min (for ¹¹C labeling) | 62 | [5] |
| Methyl Iodide | p-Nitroaniline | Li₃N, DMF, RT, 5 min (for ¹¹C labeling) | 37 | [5] |
| Dimethyl Sulfate | Aniline | Zeolite catalyst, Benzene, reflux, 9h | High selectivity for N-methylaniline | [6] |
| Dimethyl Carbonate | Benzylamine | Cu-Zr bimetallic nanoparticles, 180°C, 4h | up to 91% selectivity for N-methylated products | [3][4] |
| Dimethyl Carbonate | Phthalimide | TMEDA, DMF, 95°C, 8h | 95 | [7][8] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented data illustrates typical performance under the specified conditions.
Table 3: Safety Profile
| N-Methylating Agent | Key Hazards | Carcinogenicity | Toxicity | Handling Precautions |
| This compound | Irritant | Not classified | Harmful if swallowed, causes skin and eye irritation.[9] | Standard laboratory PPE. |
| Methyl Iodide | Toxic, Suspected Carcinogen, Volatile | Suspected human carcinogen[10] | Highly toxic by inhalation, ingestion, and skin absorption.[11][12] | Work in a well-ventilated fume hood, use appropriate gloves and eye protection. |
| Dimethyl Sulfate | Highly Toxic, Probable Carcinogen, Corrosive | Probable human carcinogen[2][3][13] | Extremely toxic, can be fatal on short exposure.[2][3][4][13][14] | Strict engineering controls, specialized PPE, and handling procedures required.[2] |
| Dimethyl Carbonate | Flammable | Not classified as a carcinogen.[15] | Low toxicity.[1][15][16][17][18] | Flammable liquid precautions.[15] |
Experimental Protocols
A general procedure for the N-methylation of amines is provided below. This protocol can be adapted based on the specific methylating agent, substrate, and available laboratory equipment.
General Protocol for N-Methylation of an Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 eq) and a suitable solvent.
-
Addition of Reagents: Add the base (if required) and the N-methylating agent (1.0-1.5 eq). For highly reactive agents like dimethyl sulfate, the addition should be done cautiously at a controlled temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for a period determined by the reactivity of the reagents and substrate. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.
This is a generalized protocol and specific conditions should be optimized for each reaction.
Mandatory Visualization
References
- 1. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. ICSC 0509 - METHYL IODIDE [inchem.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl iodide [cdc.gov]
- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 14. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 16. jcia-bigdr.jp [jcia-bigdr.jp]
- 17. hmdb.ca [hmdb.ca]
- 18. researchgate.net [researchgate.net]
Comparative Purity Analysis: Synthesized vs. Commercial Methyl N-methylglycinate Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptide-based therapeutics and creatine analogs. The purity of this reagent is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the purity profiles of laboratory-synthesized this compound versus commercially available alternatives, supported by experimental data and detailed analytical protocols.
Data Presentation: Purity and Impurity Profile Comparison
The primary distinction between synthesized and commercial this compound often lies in the specific impurity profile and the level of quality control documentation provided. While commercial suppliers offer a product with a guaranteed minimum purity, in-house synthesis allows for tailored purification to meet specific experimental needs.
Table 1: Comparison of Typical Purity and Impurity Profiles
| Parameter | Synthesized this compound (Hypothetical Batch) | Commercial this compound (Typical Specifications) | Key Considerations for Researchers |
| Purity (by HPLC) | Typically >98% after purification | ≥97.0% to ≥98.0%[1] | High-purity grades are essential for sensitive applications like peptide synthesis to avoid side reactions. |
| Primary Impurity | Sarcosine Hydrochloride (unreacted starting material) | Sarcosine Hydrochloride (typically ≤3.0%)[2] | The presence of the free amino acid can interfere with subsequent coupling reactions. |
| Other Potential Organic Impurities | - Over-alkylated derivatives- Unreacted methylation agents- Byproducts from side reactions | - Synthesis-related byproducts (generally ≤1.0%)[2] | The impurity profile of synthesized material is highly dependent on the synthetic route and purification method. |
| Residual Solvents | Dependent on solvents used in synthesis and purification (e.g., Methanol) | Specified in the Certificate of Analysis (CoA) | Residual solvents can impact reaction kinetics and may be toxic. |
| Water Content | Variable, dependent on drying process | Typically specified (e.g., ≤1.0%) | Water content is critical for accurate weighing and can affect reaction chemistry. |
| Lot-to-Lot Consistency | Can vary depending on the precision of the synthesis and purification | Generally high due to standardized manufacturing processes | Commercial sources offer better consistency for long-term projects and regulated environments. |
Table 2: Elemental Analysis Data Comparison
| Element | Theoretical Value (%) for C₄H₁₀ClNO₂ | Synthesized (Hypothetical) | Commercial (Typical Acceptance Criteria) |
| Carbon (C) | 34.42 | 34.35 | ± 0.4% of theoretical |
| Hydrogen (H) | 7.22 | 7.28 | ± 0.4% of theoretical |
| Nitrogen (N) | 10.03 | 9.95 | ± 0.4% of theoretical |
| Chlorine (Cl) | 25.40 | 25.31 | ± 0.4% of theoretical |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of this compound purity.
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of sarcosine (N-methylglycine).
-
Materials: Sarcosine, Methanol (anhydrous), Thionyl chloride or Hydrogen chloride gas, Diethyl ether.
-
Procedure:
-
Suspend sarcosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (or bubble hydrogen chloride gas) to the suspension.
-
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples of both synthesized and commercial this compound in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 30-300.
-
Sample Preparation: For residual solvent analysis, a known amount of the sample is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial. For other volatile impurities, derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
¹H NMR Analysis: Acquire proton NMR spectra to confirm the chemical structure and identify impurities by comparing the spectra to reference data. Key signals for this compound are expected for the N-methyl, O-methyl, and methylene protons.
-
¹³C NMR Analysis: Acquire carbon-13 NMR spectra to further confirm the structure and identify any carbon-containing impurities.
Elemental Analysis
Elemental analysis is used to confirm the empirical formula of the compound.
-
Instrumentation: CHN analyzer.
-
Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the sample. Chlorine content is determined by titration or ion chromatography.
Visualizations
Experimental Workflow for Purity Analysis
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl N-methylglycinate Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of Methyl N-methylglycinate hydrochloride and its N-acetyl and N-benzoyl derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to be a practical resource for distinguishing and characterizing these closely related compounds.
This comparative analysis delves into the subtle yet significant shifts in spectroscopic signatures that arise from the substitution at the nitrogen atom of the sarcosine methyl ester core. The addition of acetyl and benzoyl groups introduces distinct electronic and steric effects, which are reflected in the spectral data. Understanding these differences is crucial for reaction monitoring, quality control, and the rational design of novel molecules in medicinal chemistry.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its N-acetyl and N-benzoyl derivatives.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ![]() | δ 2.83 (N-CH₃), δ 3.82 (OCH₃), δ 3.88 (CH₂)[1] | δ 34.0 (N-CH₃), δ 52.5 (OCH₃), δ 55.0 (CH₂), δ 168.0 (C=O) (Predicted) |
| N-acetyl-N-methylglycine | ![]() | δ 1.88 (COCH₃), δ 2.04 (H-3 β-proton), δ 4.14 (H-2 α-proton), δ 8.00 (NH)[2] | δ 21.5 (COCH₃), δ 30.5 (C-3), δ 57.0 (C-2), δ 169.0 (CONH), δ 173.5 (COOH)[2] |
| N-benzoyl-L-valine methyl ester | ![]() | δ 0.99, 1.01 (Hγ, Hγ'), δ 2.27 (Hβ), δ 2.40 (CH₃-Ar), δ 3.77 (CH₃O), δ 4.78 (Hα), δ 6.66 (NH), δ 7.24, 7.72 (HAr) | δ 18.1, 19.1 (Cγ, Cγ'), δ 21.6 (CH₃-Ar), δ 31.8 (Cβ), δ 52.4 (CH₃O), δ 57.5 (Cα), δ 127.2, 129.4, 131.4, 142.3 (CAr), δ 167.4 (CON), δ 172.9 (COOR) |
| Compound Name | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~1740 (C=O, ester), ~2950 (C-H), ~3400 (N-H) | [M+H]⁺: 104.05 (loss of HCl)[1] |
| N-acetyl-N-methylglycine | ~1645 (C=O, amide), ~1720 (C=O, acid), ~2950 (C-H), ~3300 (O-H) | [M+H]⁺: 132.06 |
| N-(4-methylbenzoyl)-L-valine methyl ester | 1634 (CONH), 1741 (CO₂R), 3326 (NH) | [M+Na]⁺: 300.1576 |
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution solution-state NMR spectroscopy is the primary tool for the structural characterization of these molecules.[3]
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[4] The choice of solvent is critical and should be consistent for comparative analysis. For the hydrochloride salt, D₂O or DMSO-d₆ are suitable, while the N-acylated derivatives are often more soluble in CDCl₃.
-
Instrumentation : Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition : Acquire proton NMR spectra using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.
-
Data Acquisition : Typically, spectra are collected over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions, intensities, and shapes of the absorption bands are analyzed to identify characteristic functional group vibrations, such as C=O stretches, N-H bends, and C-H stretches.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[6]
-
Instrumentation : Electrospray Ionization (ESI) is a common ionization technique for these types of polar molecules, often coupled with a quadrupole or time-of-flight (TOF) mass analyzer.[1]
-
Data Acquisition : The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the m/z of the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
References
Biological activity comparison of Sarcosine methyl ester hydrochloride analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of sarcosine methyl ester hydrochloride and its analogs. The information is based on available experimental data, focusing on their neurological and anticancer properties.
Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, and its analogs have garnered significant interest in drug discovery due to their diverse biological activities. These compounds have been primarily investigated for their roles as modulators of the N-methyl-D-aspartate (NMDA) receptor and inhibitors of the glycine transporter 1 (GlyT1), making them promising candidates for the treatment of neurological and psychiatric disorders such as schizophrenia. Furthermore, emerging research has implicated sarcosine metabolism in the progression of certain cancers, particularly prostate cancer.
This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activities
The biological activities of sarcosine and its analogs are predominantly centered on their interaction with the glutamatergic system in the central nervous system and their role in cancer cell metabolism.
Neurological Activity: NMDA Receptor Modulation and GlyT1 Inhibition
Sarcosine and its derivatives can enhance NMDA receptor function through two primary mechanisms: by acting as a co-agonist at the glycine binding site of the NMDA receptor, and by inhibiting the glycine transporter 1 (GlyT1), which increases the synaptic concentration of glycine, an endogenous NMDA receptor co-agonist.[1][2][3][4]
| Compound/Analog | Target | Assay | Activity Metric | Value | Reference |
| Sarcosine | NMDA Receptor | Whole-cell patch clamp (mouse hippocampal neurons) | EC₅₀ (for enhancing NMDA currents) | 26 ± 3 µM | [5] |
| Glycine | NMDA Receptor | Whole-cell patch clamp (mouse hippocampal neurons) | EC₅₀ (for enhancing NMDA currents) | 61 ± 8 nM | [5] |
| Sarcosine | GlyT1 | [³H]glycine uptake | IC₅₀ | 190 µM | [6] |
| N,N-Dimethylglycine (DMG) | NMDA Receptor | Excitatory field potentials (mouse prefrontal cortex) | Partial agonist activity | Qualitative | [3] |
| NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) | GlyT1 | [³H]NFPS binding | K_d | 7.1 ± 1.3 nM | [6] |
| SSR504734 | GlyT1 | Electrogenic glycine transport | Competitive inhibitor | Qualitative | [1][7] |
Anticancer Activity: Focus on Prostate Cancer
Elevated levels of sarcosine have been associated with the progression of prostate cancer.[8] Studies have shown that sarcosine can influence the growth and apoptosis of prostate cancer cells.[2]
| Compound/Analog | Cell Line | Assay | Effect | Observation | Reference |
| Sarcosine | PC-3 (metastatic prostate cancer) | MTT Assay | Increased cell viability | Concentration-dependent increase | [2] |
| Sarcosine | LNCaP (androgen-sensitive prostate cancer) | Proliferation Assay | Stimulated cell proliferation | - | [9] |
| Sarcosine | PNT1A (non-malignant prostate) | Microarray | Up-regulation of cell cycle genes, down-regulation of apoptosis genes | Similar effects observed in malignant and metastatic cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of sarcosine analogs.
NMDA Receptor Binding Assay
This assay is used to determine the affinity of test compounds for the NMDA receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand for the NMDA receptor is displaced by the test compound. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radioligand (e.g., [³H]MK-801)
-
Test compounds (sarcosine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
GlyT1 Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of glycine by the GlyT1 transporter.
Principle: Cells expressing GlyT1 are incubated with radiolabeled glycine in the presence and absence of the test compound. The amount of radioactivity taken up by the cells is measured, and the inhibitory potency of the compound is determined.
Materials:
-
Cells expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
Radiolabeled glycine (e.g., [³H]glycine)
-
Test compounds (sarcosine analogs)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate the GlyT1-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding radiolabeled glycine.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
Test compounds (sarcosine analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of sarcosine analogs.
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Methyl N-methylglycinate Hydrochloride in Chemical Synthesis
For researchers, scientists, and professionals in drug development, selecting the optimal starting materials is a critical decision that impacts reaction efficiency, product purity, and overall cost. Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a versatile building block in organic synthesis, primarily utilized in the production of creatine and in peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its main alternative, sarcosine (N-methylglycine), offering experimental insights and quantitative data to inform your synthetic strategies.
Executive Summary
The choice between this compound and sarcosine hinges on the specific application. For large-scale creatine synthesis, sarcosine or its sodium salt is the more cost-effective precursor, despite potential challenges in handling and reaction control. This compound offers advantages in specific scenarios where its improved stability and solubility can streamline processes, potentially leading to higher purity and easier handling, albeit at a higher initial raw material cost. In peptide synthesis, the use of sarcosine derivatives, including the methyl ester, can impart beneficial properties to the final peptide, such as increased metabolic stability.
I. Comparative Analysis: Creatine Synthesis
The most significant industrial application of both sarcosine and its methyl ester is in the synthesis of creatine, a popular dietary supplement. The standard industrial method involves the reaction of a sarcosine derivative with cyanamide.
Data Presentation: Precursor Comparison for Creatine Synthesis
| Feature | This compound | Sarcosine / Sodium Sarcosinate | References |
| Molecular Weight ( g/mol ) | 139.58 | 89.09 (Sarcosine) | |
| Relative Cost | Higher | Lower | |
| Physical State | Crystalline Solid | Crystalline Solid / Aqueous Solution | |
| Stability | More stable, less hygroscopic | Sarcosine is stable, but sodium salt can be hygroscopic | |
| Solubility | Good solubility in polar organic solvents | Soluble in water | |
| Typical Reaction Yield | Potentially higher due to cleaner reaction | Yields reported up to 73.3% (based on sodium sarcosinate) | [1] |
| Reaction Conditions | Requires base for deprotection before reaction | Typically run under basic conditions (pH 9-10) | [1] |
| Byproducts | Fewer potential side reactions from starting material | Potential for impurities from technical grade sarcosinate | [1] |
| Purification | Potentially simpler purification | May require recrystallization and other methods to remove impurities | [2] |
Experimental Protocol: Synthesis of Creatine Monohydrate from Sarcosine
This protocol is a representative example of industrial creatine synthesis.
Materials:
-
Sarcosine (or Sodium Sarcosinate)
-
Cyanamide (50% aqueous solution)
-
Sodium Hydroxide (for pH adjustment if starting with sarcosine)
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Activated Carbon
Procedure:
-
An aqueous solution of sodium sarcosinate (35-45 wt%) is charged into a reactor. If starting with sarcosine, it is dissolved in water and the pH is adjusted to 9.0-10.0 with sodium hydroxide.[1]
-
The solution is heated to a reaction temperature of 50-100°C.[1]
-
A 50 wt% aqueous solution of cyanamide is added dropwise to the reactor over a period of time, maintaining the temperature and pH. The molar ratio of cyanamide to sarcosinate is typically between 0.9:1 and 1.25:1.[1]
-
After the addition is complete, the reaction mixture is stirred at the reaction temperature for an additional 1-2 hours to ensure complete conversion.
-
The reaction mixture is then cooled to promote the crystallization of creatine monohydrate.
-
The crude creatine monohydrate is collected by filtration.
-
Purification is achieved by recrystallization from water. The crude product is dissolved in hot deionized water, treated with activated carbon to remove colored impurities, filtered, and then cooled to yield pure creatine monohydrate crystals.[2]
-
The purified crystals are washed with cold deionized water and dried under vacuum.
Cost-Benefit Breakdown
-
Cost: The primary driver for using sarcosine or its sodium salt in large-scale creatine production is its lower cost compared to this compound.
-
Benefits of Sarcosine:
-
Lower Raw Material Cost: Significantly more economical for bulk production.
-
Established Process: The industrial synthesis from sodium sarcosinate is a well-established and optimized process.
-
-
Drawbacks of Sarcosine:
-
Potential for Impurities: Technical grade sodium sarcosinate can contain impurities that may carry through to the final product, necessitating more rigorous purification.[1]
-
Handling: Sodium sarcosinate solutions can be basic and require careful handling.
-
-
Benefits of this compound:
-
Higher Purity Starting Material: As a crystalline solid, it is often available in higher purity, potentially leading to a cleaner reaction with fewer byproducts.
-
Improved Handling: Being a stable, non-hygroscopic solid can simplify handling and storage compared to aqueous solutions of sodium sarcosinate.
-
Potentially Higher Yields: A cleaner reaction could translate to higher yields of the desired product, though this requires direct comparative studies for confirmation.
-
-
Drawbacks of this compound:
-
Higher Raw Material Cost: The primary barrier to its widespread use in bulk creatine synthesis.
-
Additional Reaction Step: Requires a deprotection step (neutralization of the hydrochloride and hydrolysis of the ester) to generate the reactive sarcosine species.
-
II. Comparative Analysis: Peptide Synthesis
In the realm of peptide synthesis, sarcosine and its derivatives are incorporated to modify the properties of peptides. The N-methylation of the peptide backbone can increase resistance to enzymatic degradation and influence peptide conformation.
Data Presentation: Sarcosine Derivatives in Peptide Synthesis
| Feature | This compound | Sarcosine (used as Fmoc-Sar-OH) | References |
| Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) | [3] |
| Key Advantage | Can be used to create N-methylated peptide bonds | Increases metabolic stability and can alter peptide conformation | [3] |
| Coupling Efficiency | Generally good | Can sometimes be challenging due to steric hindrance of the N-methyl group | |
| Solubility of Protected Amino Acid | Good in organic solvents | Good in organic solvents used in SPPS | [3] |
| Impact on Final Peptide | Increased stability against enzymatic degradation | Increased stability, potential for improved cell permeability | [3] |
Experimental Considerations in Peptide Synthesis
The use of sarcosine in peptide synthesis is typically in the form of its Fmoc-protected derivative, Fmoc-Sar-OH, for solid-phase peptide synthesis (SPPS). The methyl ester, after deprotection, could be used in solution-phase synthesis.
-
Benefit of N-methylation: The presence of the N-methyl group in sarcosine eliminates the N-H bond that is susceptible to enzymatic cleavage by proteases. This modification can significantly increase the in-vivo half-life of peptide-based drugs.[3]
-
Conformational Effects: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures to enhance binding to biological targets.
-
Challenges: The steric bulk of the N-methyl group can sometimes hinder the coupling reaction during peptide synthesis, potentially requiring longer reaction times or more potent coupling reagents.
III. Visualization of Synthetic Pathways
Creatine Synthesis Workflow
Caption: General workflow for the industrial synthesis of creatine monohydrate from sarcosine or its sodium salt and cyanamide.
Peptide Synthesis Logic
Caption: Logical flow demonstrating the incorporation of sarcosine derivatives to enhance peptide properties.
Conclusion
The cost-benefit analysis of using this compound versus its alternatives is highly dependent on the specific synthetic application. For the high-volume, cost-sensitive production of creatine, sarcosine and its salts remain the industry standard due to their significantly lower price point. However, for specialized applications where starting material purity, ease of handling, and potentially cleaner reaction profiles are paramount, this compound presents a viable, albeit more expensive, alternative.
In the nuanced field of peptide synthesis, the incorporation of sarcosine derivatives is a strategic choice to enhance the therapeutic properties of the final peptide. The selection of a specific sarcosine building block will depend on the desired outcome and the synthetic methodology employed. Researchers and drug developers should carefully weigh the upfront costs against the long-term benefits of improved product performance and stability.
References
A Researcher's Guide to In-Silico Modeling and Prediction for Methyl N-methylglycinate Hydrochloride Reactions
For researchers and drug development professionals, accurately predicting the reaction outcomes of molecules like Methyl N-methylglycinate hydrochloride (also known as sarcosine methyl ester hydrochloride) is crucial for designing synthetic routes, understanding metabolic fates, and assessing potential toxicities. In-silico modeling offers a powerful, cost-effective preliminary step to traditional benchtop experimentation. This guide provides a comparative overview of available in-silico tools that can be applied to predict the reactions of this compound, alongside the necessary experimental protocols for validating these computational predictions.
Comparison of In-Silico Reaction Prediction Tools
The selection of an appropriate in-silico tool depends on the specific research question, whether it's predicting metabolic breakdown, general reactivity, or designing a synthetic pathway. The following tables compare several tools that can be utilized for these purposes.
| Tool | Primary Prediction Focus | Methodology | Input Format | Output Format | Accessibility |
| ADMET Predictor | ADME (Absorption, Distribution, Metabolism, Excretion) | QSAR, Machine Learning | SMILES, MOL | Predicted Metabolites, Physicochemical Properties | Commercial |
| SyGMa (Systematic Generation of potential Metabolites) | Metabolic Pathways | Rule-based | SMILES | Predicted Metabolites, Reaction Pathways | Web Server (Free) |
| BioTransformer | Metabolism (Cytochrome P450, Phase II) | Metabolism Prediction Tool | SMILES, MOL | Predicted Metabolites, Reaction Pathways | Web Server (Free) |
| ReactPRED | General Biochemical Reactions | Rule-based, customizable | SMILES, MOL | Predicted Products, Reaction Pathways | Open Source Software |
| DeepRXN | General Organic Reactions | Deep Learning, Mechanistic Steps | SMILES | Predicted Products, Reaction Pathways | Web Server (Free) |
| Tool | Reported Accuracy/Performance | Key Features | Limitations |
| ADMET Predictor | High for CYP450 inhibition prediction.[1] | Comprehensive ADMET property prediction. | Commercial license required. |
| SyGMa | High coverage but prone to overprediction.[2] | Can perform multi-step predictions (Phase I and II). | May generate a large number of unlikely metabolites.[2] |
| BioTransformer | Good performance in identifying major metabolites. | Simulates metabolism by different enzymes and gut microbiota. | May not cover all possible metabolic reactions. |
| ReactPRED | Customizable and flexible.[3] | Allows for automated creation of reaction rule sets.[3][4] | Performance is dependent on the quality of the user-defined rules. |
| DeepRXN | Provides interpretable mechanistic pathways.[5] | Focuses on elementary reaction steps.[5] | Primarily focused on polar and radical reactions. |
Experimental Protocols for Validation
In-silico predictions are hypotheses that must be confirmed through empirical evidence. Below are detailed methodologies for key experiments to validate the predicted reactions of this compound.
General Reaction Outcome Validation
-
Objective: To identify the products of a reaction under specific conditions (e.g., hydrolysis, acylation).
-
Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., water for hydrolysis, dichloromethane for acylation with an acyl chloride) at a concentration of 0.1 M.
-
Add the coreactant (e.g., sodium hydroxide for hydrolysis, an acyl chloride and a non-nucleophilic base like triethylamine for acylation) in a stoichiometric or slight excess amount.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, or heated as predicted by the model).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction appropriately (e.g., neutralize with acid for hydrolysis).
-
Perform an extraction to isolate the product(s).
-
Purify the product(s) using column chromatography.
-
Characterize the purified product(s) using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the predicted chemical structure.
-
In-Vitro Metabolic Stability Assay
-
Objective: To determine the rate and products of metabolism by liver enzymes, validating predictions from tools like BioTransformer or ADMET Predictor.
-
Protocol:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the compound (typically at 1-10 µM) with liver microsomes (e.g., human, rat) or S9 fraction, which contain key metabolic enzymes like Cytochrome P450s.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and identify the formation of predicted metabolites.
-
Visualizing In-Silico Prediction Workflows and Pathways
Diagrams can clarify complex processes. Below are Graphviz representations of a typical workflow for in-silico prediction and a hypothetical reaction pathway for this compound.
References
- 1. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - Simulations Plus [simulations-plus.com]
- 2. Comparing the performance and coverage of selected in silico (liver) metabolism tools relative to reported studies in the literature to inform analogue selection in read-across: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. DeepRXN [deeprxn.ics.uci.edu]
Safety Operating Guide
Proper Disposal of Methyl N-methylglycinate Hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is also hygroscopic and should be protected from moisture.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Wear appropriate protective gloves.[4]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: If dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[4][5]
Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Avoid Dust Formation: Take care to not create dust when cleaning up the spill.[2][6]
-
Contain and Collect: Sweep or vacuum up the material and place it into a suitable, clean, dry, and closed container for disposal.[4][5][7]
-
Decontaminate: Clean the spill area thoroughly.
| Hazard | Recommended Action | Source |
| Skin Irritation | Wash off immediately with plenty of soap and water. | |
| Eye Irritation | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [2][7] |
| Inhalation | Move to fresh air. | [7] |
| Ingestion | Clean mouth with water and get medical attention. | [7] |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Adherence to local and national regulations is mandatory.[8]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and any associated hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal service.
-
Important Considerations:
-
Do Not Dispose Down the Drain: This product should not be allowed to enter drains.[1][6]
-
Regulatory Compliance: Waste disposal must be in accordance with all applicable national and local regulations.[8] In some regions, this chemical is classified as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl glycinate hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Sarcosine ethyl ester hydrochloride(52605-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistical Information for Handling Methyl N-methylglycinate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Methyl N-methylglycinate hydrochloride, including detailed operational and disposal plans.
Chemical Properties and Hazards
This compound, also known as Sarcosine methyl ester hydrochloride, is a white crystalline powder.[1][2] While it is stable under normal conditions, it is crucial to be aware of its potential hazards to ensure safe handling.[1][3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H9NO2 · HCl[4] |
| Molecular Weight | 139.58 g/mol |
| Melting Point | 110 - 125 °C / 230 - 257 °F[4] |
| Solubility in Water | >1000 g/L (20°C)[2] |
| Appearance | White crystalline powder[1][2] |
| Odor | Odorless[1] |
Hazard Identification
| Hazard | Description |
| Skin Contact | Causes skin irritation.[4] May be harmful if absorbed through the skin.[5] |
| Eye Contact | Causes serious eye irritation.[4] |
| Inhalation | May cause respiratory irritation.[4][5] |
| Ingestion | May be harmful if swallowed.[5] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure and ensure personal safety.[7]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or eyeglasses.[1][3][5] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][7] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][7] A full-sleeved lab coat is required.[7] | Inspect gloves for any signs of degradation or puncture before use.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended for operations that may generate dust or aerosols.[7] | Required when dusts are generated. |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the procedure for safely handling this compound from receipt to disposal.
1. Pre-Operational Checks
-
Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.[6][7]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[7][8]
-
Spill Kit: Have a chemical spill kit appropriate for powdered reagents readily available.[7]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
2. Handling and Use
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize the risk of inhalation.[7] Handle the solid material carefully to prevent the generation of dust.[7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.[7]
-
General Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[1] Wash hands and any exposed skin thoroughly after handling.[6][9]
3. Storage
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[2][6]
-
Keep away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[3][4]
4. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Disposal Method: Dispose of hazardous waste in accordance with local, regional, and national regulations.[1][7] Do not let the product enter drains.[2]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[1][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[4] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[1][3][4] |
| Spills | Sweep up and shovel into suitable containers for disposal.[1][3] Avoid dust formation.[2][5] Ensure adequate ventilation.[5] |
digraph "Safe_Handling_Workflow_for_Methyl_N_methylglycinate_hydrochloride" { graph [ rankdir="TB", bgcolor="#FFFFFF", splines=ortho, nodesep=0.6, ranksep=0.8 ];node [ shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1" ];
edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8 ];
// Define Nodes subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Review_SDS [label="Review SDS"]; Check_Equipment [label="Check Emergency\nEquipment"]; Don_PPE [label="Don Appropriate PPE"]; }
subgraph "cluster_Handling" { label="Handling"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Weigh_Chemical [label="Weigh in Fume Hood"]; Prepare_Solution [label="Prepare Solution"]; Conduct_Experiment [label="Conduct Experiment"]; }
subgraph "cluster_Post_Handling" { label="Post-Handling"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Decontaminate [label="Decontaminate Work Area"]; Remove_PPE [label="Remove PPE"]; Wash_Hands [label="Wash Hands Thoroughly"]; }
subgraph "cluster_Disposal_and_Storage" { label="Disposal & Storage"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect_Waste [label="Collect Hazardous Waste"]; Dispose [label="Dispose per Regulations"]; Store_Chemical [label="Store Properly"]; }
// Define Edges Review_SDS -> Check_Equipment [color="#5F6368"]; Check_Equipment -> Don_PPE [color="#5F6368"]; Don_PPE -> Weigh_Chemical [color="#5F6368"]; Weigh_Chemical -> Prepare_Solution [color="#5F6368"]; Prepare_Solution -> Conduct_Experiment [color="#5F6368"]; Conduct_Experiment -> Decontaminate [color="#5F6368"]; Decontaminate -> Remove_PPE [color="#5F6368"]; Remove_PPE -> Wash_Hands [color="#5F6368"]; Conduct_Experiment -> Collect_Waste [color="#5F6368"]; Collect_Waste -> Dispose [color="#5F6368"]; Conduct_Experiment -> Store_Chemical [label="If not all used", fontcolor="#202124", color="#5F6368"]; }
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Methyl glycinate hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

